O-Benzyl-L-isoleucine toluene-p-sulphonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl (2S,3S)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVXTVKSVYPNE-JGAZGGJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937211 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl isoleucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-75-8 | |
| Record name | L-Isoleucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-L-isoleucine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl isoleucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-L-isoleucine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to O-Benzyl-L-isoleucine toluene-p-sulphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of O-Benzyl-L-isoleucine toluene-p-sulphonate. This compound, a protected derivative of the essential amino acid L-isoleucine, is a critical building block in peptide synthesis and various applications within pharmaceutical and biochemical research. Its benzyl ester protection facilitates controlled peptide bond formation, while the p-toluenesulfonate salt form enhances its crystallinity, stability, and ease of handling compared to the free base.[1]
Core Chemical Properties
This compound, also known as L-Isoleucine benzyl ester p-toluenesulfonate salt, is a white crystalline powder.[1] It is identified by the CAS Number 16652-75-8.[1][2] The compound's structure combines the L-isoleucine amino acid, a benzyl ester protecting group on the carboxylic acid moiety, and a p-toluenesulfonic acid counter-ion.
Physicochemical and Identification Data
| Property | Value | Reference |
| IUPAC Name | benzyl (2S,3S)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | [3] |
| Synonyms | L-Isoleucine benzyl ester 4-toluenesulfonate salt, H-Ile-OBzl.Tos, Benzyl L-isoleucinate tosylate | [2][3] |
| CAS Number | 16652-75-8 | [1][2] |
| Molecular Formula | C20H27NO5S | [2][4] |
| Molecular Weight | 393.50 g/mol | [1][3] |
| Appearance | White powder | [1] |
| Melting Point | Data not available for L-isoleucine derivative. (For L-Leucine derivative: 156-160 °C) | [5] |
| Solubility | Data not available. (L-isoleucine is soluble in water and sparingly soluble in hot alcohol) | [6] |
| Storage Conditions | 0-8 °C | [1] |
| Purity (typical) | ≥ 98% (HPLC) | [1] |
Synthesis of this compound
The most common method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts is the Fischer-Speier esterification.[7] This reaction involves the direct esterification of the amino acid with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid. Azeotropic removal of water is often employed to drive the reaction to completion. To prevent racemization, which can be a concern with high boiling point azeotroping solvents like toluene, alternative solvents such as cyclohexane or green ethers like 2-methyltetrahydrofuran (Me-THF) have been successfully used.[8] Microwave-assisted synthesis has also been reported as a rapid and efficient method.[9]
Representative Experimental Protocol: Fischer-Speier Esterification
The following protocol is a representative example for the synthesis of an amino acid benzyl ester p-toluenesulfonate salt and can be adapted for this compound.
Materials:
-
L-Isoleucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (or a suitable azeotroping solvent)
-
tert-Butyl methyl ether (for precipitation)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add L-isoleucine, benzyl alcohol, and p-toluenesulfonic acid monohydrate.
-
Add toluene to the flask to facilitate azeotropic water removal.
-
Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Once the reaction is complete, cool the mixture.
-
Slowly add an anti-solvent, such as tert-butyl methyl ether, to the cooled reaction mixture with stirring to induce crystallization of the product.
-
Allow the crystallization to proceed, potentially with further cooling to 0°C, to maximize the yield.
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold tert-butyl methyl ether to remove residual benzyl alcohol and other impurities.
-
Dry the product under vacuum to obtain this compound as a white crystalline solid.
Caption: Fischer-Speier synthesis workflow.
Analytical Methods
General HPLC Protocol
A reversed-phase HPLC method with UV detection is generally suitable for the analysis of this compound.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detection: UV detection at a wavelength where the aromatic rings of the benzyl and tosyl groups absorb, typically around 220 nm or 254 nm.
-
Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]
- 3. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [lgcstandards.com]
- 5. L-Leucine benzyl ester p-toluenesulfonate, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical Properties of Benzyl L-Isoleucinate Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl L-Isoleucinate tosylate is a salt of the benzyl ester of the essential amino acid L-isoleucine and p-toluenesulfonic acid. This compound is of significant interest in peptide synthesis and drug development, where the benzyl group serves as a readily removable protecting group for the carboxylic acid functionality of isoleucine. The tosylate counter-ion enhances the crystallinity and handling characteristics of the amino acid ester. A thorough understanding of its physical properties is crucial for its effective application in synthetic and pharmaceutical chemistry. This guide provides a comprehensive overview of the known physical properties of Benzyl L-Isoleucinate tosylate, detailed experimental protocols for its synthesis and characterization, and visualizations to aid in understanding the related chemical processes.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of Benzyl L-Isoleucinate tosylate is presented below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| Chemical Name | Benzyl L-Isoleucinate p-toluenesulfonate | [1] |
| Synonyms | L-Isoleucine benzyl ester tosylate, H-Ile-OBzl·TosOH | [1][2] |
| CAS Number | 16652-75-8 | [1] |
| Molecular Formula | C₂₀H₂₇NO₅S | [1][2] |
| Molecular Weight | 393.5 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 160-162 °C (for the analogous L-Valine derivative) | [4][5] |
| Boiling Point | Decomposes before boiling | [6][7][8][9] |
| Solubility | Soluble in methanol. | [10] |
| Optical Rotation | [α]²⁰/D = -3.7 ± 0.3° (c = 3.2 in Methanol) (for the analogous L-Valine derivative) | [5] |
Experimental Protocols
Synthesis of Benzyl L-Isoleucinate Tosylate via Fischer-Speier Esterification
The most common method for the preparation of amino acid benzyl esters is the Fischer-Speier esterification. This method involves the direct reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid, with the continuous removal of water to drive the reaction to completion.
Materials:
-
L-Isoleucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (or another suitable azeotroping solvent)
-
Diethyl ether (or other anti-solvent for precipitation)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add L-Isoleucine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add a sufficient amount of toluene to allow for efficient azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add diethyl ether to the cooled solution with stirring to precipitate the Benzyl L-Isoleucinate tosylate salt.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove any residual benzyl alcohol and other impurities.
-
Dry the purified product under vacuum to obtain a white crystalline solid.
Determination of Melting Point
The melting point of the synthesized Benzyl L-Isoleucinate tosylate can be determined using a standard melting point apparatus.
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Pack a small amount of the dry, crystalline sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
Determination of Specific Optical Rotation
The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the product. It is measured using a polarimeter.
Procedure:
-
Prepare a solution of the sample of known concentration in a suitable solvent (e.g., methanol).
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (usually 20 °C).
-
Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Benzyl L-Isoleucinate tosylate.
Caption: General workflow for the synthesis of Benzyl L-Isoleucinate tosylate.
Logical Relationship of Components
The following diagram illustrates the relationship between the constituent parts of the final salt product.
Caption: Formation of Benzyl L-Isoleucinate tosylate from its components.
Conclusion
This technical guide provides a detailed overview of the physical properties of Benzyl L-Isoleucinate tosylate, a key intermediate in peptide synthesis and drug discovery. The provided data and experimental protocols are intended to support researchers and scientists in the effective handling, synthesis, and characterization of this compound. The visualizations offer a clear representation of the synthetic workflow and the relationship between the chemical components. While key physical properties have been presented, it is important to note the absence of a reported boiling point due to thermal decomposition and the use of data from the analogous L-valine derivative for melting point and specific optical rotation in the absence of specific data for the L-isoleucine compound. Further experimental determination of these properties is recommended for applications requiring high precision.
References
- 1. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]
- 2. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Valine benzyl ester 4-toluenesulfonate | 16652-76-9 [amp.chemicalbook.com]
- 4. CAS#:16652-76-9 | L-Valine benzyl ester p-toluenesulfonate salt | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal decomposition of the benzyl radical to fulvenallene (C7H6) + H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
Unveiling the Role of O-Benzyl-L-isoleucine p-Toluenesulfonate: A Technical Perspective for Drug Discovery
for Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzyl-L-isoleucine p-toluenesulfonate is a protected amino acid derivative that serves as a critical building block in the intricate process of synthetic organic chemistry, particularly within the realm of peptide synthesis and the development of novel pharmaceutical agents. While a direct, intrinsic biological mechanism of action for O-Benzyl-L-isoleucine p-toluenesulfonate has not been a significant focus of published research, its utility lies in its incorporation into larger, more complex molecules with therapeutic potential. The presence of the benzyl and p-toluenesulfonate groups provides strategic advantages for controlling reactivity and solubility during multi-step synthetic routes. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and primary applications of O-Benzyl-L-isoleucine p-toluenesulfonate, with a focus on its instrumental role in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of O-Benzyl-L-isoleucine p-toluenesulfonate is fundamental for its effective application in a laboratory setting. These properties influence its solubility, stability, and reactivity in various solvent systems and reaction conditions.
| Property | Value |
| Molecular Formula | C₂₀H₂₇NO₅S |
| Molecular Weight | 393.5 g/mol |
| Appearance | White to off-white solid |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
Core Application in Synthesis
The primary role of O-Benzyl-L-isoleucine p-toluenesulfonate is as a protected form of the amino acid L-isoleucine. The benzyl group protects the carboxylic acid moiety, while the p-toluenesulfonate salt of the amino group enhances its stability and handling as a crystalline solid. This protection strategy is crucial for preventing unwanted side reactions during peptide bond formation and other complex organic transformations.
General Synthesis Pathway
The synthesis of O-Benzyl-L-isoleucine p-toluenesulfonate typically involves a two-step process starting from L-isoleucine. The first step is the esterification of the carboxylic acid with benzyl alcohol, often in the presence of an acid catalyst like p-toluenesulfonic acid. The p-toluenesulfonic acid also serves to form the salt with the amino group, leading to the final product.
Experimental Protocol: Synthesis of O-Benzyl-L-isoleucine p-Toluenesulfonate
Materials:
-
L-Isoleucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
A mixture of L-isoleucine (1 equivalent), benzyl alcohol (1.5 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux with vigorous stirring. The water generated during the esterification is azeotropically removed and collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material (L-isoleucine) is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration using a Büchner funnel.
-
The crude product is washed with cold toluene or another suitable non-polar solvent to remove excess benzyl alcohol and other impurities.
-
The solid is then dried under vacuum to yield O-Benzyl-L-isoleucine p-toluenesulfonate as a white crystalline solid.
Role in Drug Discovery and Development
While O-Benzyl-L-isoleucine p-toluenesulfonate itself is not known to possess direct pharmacological activity, its significance in drug discovery is paramount as a key intermediate. The isoleucine side chain is a common feature in many biologically active peptides and small molecules. The ability to incorporate a protected form of isoleucine allows for the precise and controlled synthesis of complex target molecules.
The benzyl protecting group can be readily removed under specific conditions, such as catalytic hydrogenation, to reveal the free carboxylic acid for subsequent reactions, such as amide bond formation. This deprotection step is a critical part of the overall synthetic strategy.
Potential Biological Activities of Related Structures
It is important to note that while O-Benzyl-L-isoleucine p-toluenesulfonate is primarily a synthetic tool, structurally related compounds containing benzyl and sulfonamide moieties have exhibited significant biological activities. For instance, N-benzyl-p-toluenesulfonamide (BTS) is known to be a specific inhibitor of the contraction of fast skeletal muscle fibers.[1] Additionally, various benzyl derivatives have been investigated for their potential as anticancer and antifungal agents. These findings underscore the therapeutic potential that can be unlocked by incorporating the structural motifs present in O-Benzyl-L-isoleucine p-toluenesulfonate into novel drug candidates.
Conclusion
O-Benzyl-L-isoleucine p-toluenesulfonate is a valuable and versatile building block in the synthesis of peptides and other complex organic molecules for pharmaceutical research. Its primary function is to provide a protected form of L-isoleucine, enabling chemists to control the reactivity of the amino and carboxylic acid groups during multi-step syntheses. While devoid of a known direct mechanism of action, its role as a key intermediate is indispensable for the creation of novel therapeutic agents. A comprehensive understanding of its synthesis, properties, and reactivity is therefore essential for researchers and scientists engaged in the field of drug discovery and development. Future research may focus on exploring the potential for direct biological activity of this and similar protected amino acid derivatives.
References
The Strategic Role of Tosylate Salts in the Application of L-Isoleucine Benzyl Ester
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the precise world of peptide synthesis and drug development, the stability, purity, and reactivity of starting materials are paramount. L-Isoleucine benzyl ester, a critical building block, is frequently utilized not as a free base but as its p-toluenesulfonate (tosylate) salt. This guide elucidates the multifaceted role of the tosylate counter-ion, detailing its impact on synthesis, purification, handling, and subsequent application in synthetic workflows.
Introduction: The Need for Protection and Stabilization
L-Isoleucine, an essential amino acid, possesses two reactive functional groups: a primary amine and a carboxylic acid. In peptide synthesis, these groups must be selectively protected to ensure controlled, regioselective formation of the peptide bond. The benzyl ester serves as an effective protecting group for the carboxylic acid. However, the resulting L-Isoleucine benzyl ester free base is often an oil or low-melting solid, making it challenging to purify and handle. The introduction of p-toluenesulfonic acid (TsOH) addresses this by forming a stable, crystalline salt: L-Isoleucine benzyl ester p-toluenesulfonate.[1]
The primary functions of the tosylate salt are:
-
Amine Group Protection: The strong acidic nature of TsOH protonates the primary amine of the isoleucine ester, forming an ammonium tosylate salt. This positive charge effectively shields the amine from participating in unwanted nucleophilic reactions.
-
Enhanced Crystallinity and Stability: The salt is a stable, high-melting crystalline solid, which simplifies purification by recrystallization, improves shelf-life, and allows for accurate weighing and handling.[1]
-
Improved Solubility Profile: The ionic character of the salt alters its solubility in various organic solvents, which can be leveraged during reaction workups and purification.
Synthesis and Purification
The formation of L-Isoleucine benzyl ester tosylate is typically achieved through a direct, acid-catalyzed Fischer-Speier esterification.[2] This one-pot synthesis involves refluxing L-isoleucine with benzyl alcohol in the presence of p-toluenesulfonic acid.[2][3] A solvent that forms an azeotrope with water, such as toluene or cyclohexane, is used to drive the reaction to completion by removing the water byproduct.[2]
dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Synthesis of L-Isoleucine Benzyl Ester Tosylate", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Reactants LIle [label="L-Isoleucine", fillcolor="#F1F3F4", fontcolor="#202124"]; BnOH [label="Benzyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; TsOH [label="p-Toluene-\nsulfonic Acid (TsOH)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Conditions Reaction [label="Reflux in Toluene\n(Azeotropic removal of H2O)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Product Product [label="L-Isoleucine Benzyl Ester\np-Toluenesulfonate Salt", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Logical flow {rank=same; LIle; BnOH; TsOH;} LIle -> Reaction; BnOH -> Reaction; TsOH -> Reaction [label=" Catalyst &\n Salt Former "]; Reaction -> Product; } odot
Upon cooling, the product often crystallizes directly from the reaction mixture or can be precipitated by the addition of a less polar solvent, such as diethyl ether.[2] This straightforward procedure provides a high-purity, stable starting material for peptide synthesis.
Physicochemical Properties
The tosylate salt form imparts distinct and advantageous physical properties compared to the free base. These properties are crucial for quality control and experimental reproducibility.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₇NO₅S | PubChem[4] |
| Molecular Weight | 393.5 g/mol | PubChem[4][5] |
| Appearance | White powder | Chem-Impex[1] |
| CAS Number | 16652-75-8 | CymitQuimica[5] |
| Purity (Typical) | ≥ 98% (HPLC) | Chem-Impex[1] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
Experimental Protocols
Protocol 4.1: Synthesis of L-Isoleucine Benzyl Ester p-Toluenesulfonate
This protocol is a generalized procedure based on the principles of Fischer esterification for amino acid esters.[2][6][7]
-
Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
Reagent Charging: To the flask, add L-isoleucine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (3.0-5.0 eq). Add toluene to the flask to ensure the reaction mixture can be adequately stirred.
-
Azeotropic Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed, driving the equilibrium towards the ester product. Continue reflux until no more water is collected (typically 4-8 hours).
-
Crystallization: Allow the reaction mixture to cool to room temperature. The product may begin to crystallize. If not, slowly add diethyl ether or isooctane while stirring to induce precipitation.[7]
-
Isolation and Purification: Collect the crystalline solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual benzyl alcohol and toluene.
-
Drying: Dry the purified L-Isoleucine benzyl ester p-toluenesulfonate salt under vacuum. The product is typically obtained as a white, crystalline solid.
Protocol 4.2: In Situ Amine Deprotection for Peptide Coupling
The tosylate salt is not a formal protecting group that is removed in a separate step. Instead, the protonated amine is neutralized in situ just before the coupling reaction.
-
Dissolution: Dissolve L-Isoleucine benzyl ester p-toluenesulfonate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Neutralization: Cool the solution in an ice bath. Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (1.1 eq), dropwise. Stir the mixture for 10-15 minutes. This neutralizes the ammonium salt to generate the free primary amine.
-
Coupling: To this solution, add the N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq) and a coupling agent (e.g., HBTU, HATU, or DCC) (1.0 eq).
-
Reaction: Allow the reaction to proceed at room temperature until completion, monitored by a technique like thin-layer chromatography (TLC).
-
Workup and Purification: Following the reaction, an aqueous workup is performed to remove the water-soluble byproducts and unreacted starting materials. The protected dipeptide is then purified, typically by column chromatography.
Role in Peptide Synthesis Workflow
The use of the tosylate salt streamlines the initial stages of solution-phase peptide synthesis. The workflow avoids the need to handle the potentially unstable free amine of the benzyl ester.
dot graph Peptide_Coupling_Workflow { graph [rankdir="TB", splines=true, nodesep=0.4, label="Figure 2: Workflow for Peptide Coupling", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes A [label="Start:\nL-Isoleucine Benzyl Ester\np-Toluenesulfonate Salt", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Add Solvent (DCM/DMF)\n+ Non-nucleophilic Base (DIPEA)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="In Situ Generation of\nFree Amine (H-Ile-OBzl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Add N-Protected Amino Acid\n+ Coupling Agent", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Peptide Bond Formation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Protected Dipeptide", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Aqueous Workup\n& Purification", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Purified Protected Dipeptide", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label=" 1. Neutralization "]; B -> C; C -> D [label=" 2. Activation "]; D -> E; E -> F [label=" 3. Coupling "]; F -> G [label=" 4. Isolation "]; G -> H; } odot
This methodology is particularly advantageous in solution-phase synthesis where the isolation of intermediates is common.[8] The high purity of the crystalline tosylate salt ensures a clean starting point for the coupling reaction, often leading to higher yields and simpler purification of the resulting peptide.
Conclusion
The use of L-Isoleucine benzyl ester as its p-toluenesulfonate salt is a strategic choice in chemical and pharmaceutical development. The tosylate counter-ion serves a critical, dual role: it acts as a reversible protecting group for the amine functionality and confers significant practical advantages by transforming the amino acid ester into a stable, crystalline, and easily handleable solid. This facilitates more efficient synthesis, purification, and storage, ultimately contributing to the reliable and scalable production of peptides for research and therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure of O-Benzyl-L-isoleucine toluene-p-sulphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzyl-L-isoleucine toluene-p-sulphonate is a protected amino acid derivative crucial in the field of peptide synthesis and drug development. As an essential amino acid, L-isoleucine is a fundamental building block for proteins. The protection of its carboxylic acid group as a benzyl ester and the formation of a tosylate salt of the amino group enhance its utility in synthetic organic chemistry. This modification increases the solubility and stability of the L-isoleucine moiety, allowing for its controlled incorporation into peptide chains. This guide provides a comprehensive overview of the structure, properties, and synthesis of this compound.
Chemical Structure and Properties
This compound is an organic salt. The structure consists of the L-isoleucine molecule where the carboxylic acid functional group is esterified with a benzyl group. The amino group of the L-isoleucine benzyl ester is protonated and forms an ionic bond with the negatively charged p-toluenesulfonate (tosylate) anion.
Synonyms: L-Isoleucine benzyl ester p-toluenesulfonate salt, H-Ile-OBzl-TosOH, Benzyl L-isoleucinate tosylate[1]
Molecular Structure
The chemical structure is composed of two main parts: the O-Benzyl-L-isoleucinium cation and the toluene-p-sulphonate anion.
O-Benzyl-L-isoleucinium Cation:
-
L-Isoleucine Core: A chiral amino acid with a sec-butyl side chain.
-
Benzyl Ester Group: The carboxylic acid group of L-isoleucine is converted to an ester with benzyl alcohol. This protects the carboxylic acid from participating in unwanted side reactions during peptide synthesis.
-
Ammonium Group: The alpha-amino group is protonated, bearing a positive charge.
Toluene-p-sulphonate (Tosylate) Anion:
-
A sulfonate anion derived from p-toluenesulfonic acid. It acts as a counter-ion to the protonated amino group of the isoleucine derivative.
The overall structure can be represented by the following diagram:
References
An In-depth Technical Guide on the Solubility and Stability of L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of L-Isoleucine benzyl ester 4-toluenesulfonate salt, a key intermediate in pharmaceutical and biochemical research, particularly in peptide synthesis and drug development.[1][2] While specific quantitative data for this particular salt is not extensively available in public literature, this guide outlines the expected physicochemical properties based on related compounds and provides detailed experimental protocols for determining its solubility and stability profiles. This information is crucial for optimizing reaction conditions, formulation development, and ensuring the quality and efficacy of therapeutic agents.[1]
Introduction
L-Isoleucine benzyl ester 4-toluenesulfonate salt (also known as L-Isoleucine benzyl ester tosylate salt) is a salt form of the essential amino acid L-isoleucine where the carboxylic acid group is protected by a benzyl ester and the amino group is protonated and paired with a 4-toluenesulfonate (tosylate) anion. This salt form is often preferred in organic synthesis, particularly peptide synthesis, as the tosylate group can enhance the solubility of the amino acid ester in organic solvents and improve its stability and handling characteristics as a white powder.[1][2] The benzyl ester serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions at the amino group.
Chemical Structure:
Molecular Formula: C₂₀H₂₇NO₅S[3][4]
Molecular Weight: 393.5 g/mol [3][4]
Solubility Profile
Qualitative Solubility
Based on the properties of similar amino acid tosylate salts, L-Isoleucine benzyl ester 4-toluenesulfonate salt is expected to be:
-
Soluble in polar protic solvents like methanol and ethanol.
-
Sparingly soluble to soluble in other polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Insoluble in non-polar solvents like hexanes and diethyl ether.
-
Slightly soluble in water, with solubility likely influenced by pH.
Quantitative Solubility Data
To provide actionable data for researchers, the following table presents estimated solubility ranges. It is crucial to note that these are estimations and should be confirmed experimentally.
| Solvent | Estimated Solubility (mg/mL) | Temperature (°C) |
| Water | 1 - 10 | 25 |
| Methanol | > 50 | 25 |
| Ethanol | 20 - 50 | 25 |
| Acetonitrile | 5 - 20 | 25 |
| Dichloromethane | 1 - 10 | 25 |
| Ethyl Acetate | < 1 | 25 |
| Hexane | < 0.1 | 25 |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The equilibrium solubility of L-Isoleucine benzyl ester 4-toluenesulfonate salt can be determined using the widely accepted shake-flask method.
Workflow for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation: Add an excess amount of L-Isoleucine benzyl ester 4-toluenesulfonate salt to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw a clear aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of the dissolved salt using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Profile
The stability of L-Isoleucine benzyl ester 4-toluenesulfonate salt is critical for its storage, handling, and use in multi-step syntheses. Degradation can lead to the formation of impurities, which may affect the yield and purity of the final product. The primary degradation pathways are likely to be hydrolysis of the benzyl ester and potential degradation of the tosylate counter-ion under harsh conditions.
Potential Degradation Pathways
The main potential degradation pathways for L-Isoleucine benzyl ester 4-toluenesulfonate salt include:
-
Hydrolysis: The benzyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, to yield L-isoleucine and benzyl alcohol. The rate of hydrolysis is expected to increase with temperature and at pH values away from neutral.
-
Oxidation: While the isoleucine side chain is relatively stable to oxidation, other parts of the molecule could be susceptible under oxidative stress.
-
Photodegradation: The aromatic rings in both the benzyl ester and the tosylate moieties may be susceptible to degradation upon exposure to UV light.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. Amino acids themselves can decompose at high temperatures, and the ester and salt functionalities may also be labile.[5]
Logical Relationship of Stability Factors:
Caption: Factors influencing the stability of the compound.
Recommended Storage Conditions
To ensure the stability of L-Isoleucine benzyl ester 4-toluenesulfonate salt, it is recommended to store it at 2-8 °C in a tightly sealed container, protected from light and moisture.[2]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Workflow for Forced Degradation:
Caption: Workflow for conducting forced degradation studies.
Methodology:
-
Acidic and Basic Hydrolysis:
-
Dissolve the compound in 0.1 M HCl and 0.1 M NaOH, respectively.
-
Incubate the solutions at a controlled temperature (e.g., 40-60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature, protected from light.
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in a suitable solvent (e.g., water or methanol) at an elevated temperature (e.g., 60-80 °C).
-
Analyze samples at different time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to UV and visible light according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after a defined exposure period.
-
Analytical Methods
A validated, stability-indicating HPLC method is crucial for the accurate quantification of L-Isoleucine benzyl ester 4-toluenesulfonate salt and its potential degradation products.
HPLC-UV Method for Quantification
The following is a suggested starting point for developing an HPLC-UV method.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any less polar degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm (to detect both the peptide bond and the aromatic rings) |
| Injection Volume | 10 µL |
Note: Method development and validation in accordance with ICH guidelines are essential before use.
Conclusion
L-Isoleucine benzyl ester 4-toluenesulfonate salt is a valuable building block in chemical synthesis. While specific, publicly available quantitative data on its solubility and stability are limited, this guide provides a framework for understanding its expected properties and detailed protocols for their experimental determination. A thorough understanding of these characteristics is paramount for researchers and drug development professionals to ensure the successful and reproducible use of this compound in their work.
References
- 1. air.unimi.it [air.unimi.it]
- 2. chemimpex.com [chemimpex.com]
- 3. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt [cymitquimica.com]
- 5. Thermal decomposition of some amino acids. Valine, leucine and isoleucine. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
O-Benzyl-L-isoleucine p-toluenesulfonate: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the target peptide. O-Benzyl-L-isoleucine p-toluenesulfonate is a key building block, particularly valuable in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. This derivative of the essential amino acid L-isoleucine provides robust protection of the carboxylic acid functionality as a benzyl ester. The p-toluenesulfonate (tosylate) salt form enhances its stability and handling properties, making it an excellent choice for researchers.[1]
The benzyl ester protection is favored for its stability under the mildly acidic conditions required for the repeated cleavage of the Nα-Boc group, while being readily cleavable under strong acidic conditions at the final step of peptide synthesis.[2] This orthogonality is crucial for the successful stepwise elongation of the peptide chain. However, the sterically hindered nature of the isoleucine side chain can present challenges in coupling reactions, often requiring optimized protocols and potent coupling reagents to ensure high efficiency.[3]
This technical guide provides an in-depth overview of O-Benzyl-L-isoleucine p-toluenesulfonate, including its synthesis, physicochemical properties, and detailed protocols for its application in peptide synthesis. Furthermore, it explores a practical application in the synthesis of a bioactive peptide analog, [Sar¹, Ile⁸]-Angiotensin II, and delves into the relevant biological signaling pathway.
Physicochemical and Performance Data
The properties and performance metrics of O-Benzyl-L-isoleucine p-toluenesulfonate and its protected form are critical for successful application in peptide synthesis.
| Property | Value | Reference |
| Chemical Name | Benzyl 2-amino-3-methylpentanoate; 4-methylbenzenesulfonic acid | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₂₇NO₅S | --INVALID-LINK-- |
| Molecular Weight | 393.5 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic supplier data |
| Purity (typical) | ≥98% | Generic supplier data |
| Performance Metric | Illustrative Value | Key Considerations |
| Fischer Esterification Yield | 90-96% | Yield can be optimized by efficient removal of water and using an excess of one reactant.[4][5] |
| Boc-L-Isoleucine Coupling Efficiency (SPPS) | 97-99% | Steric hindrance of the β-branched side chain can make coupling difficult. Double coupling or the use of potent coupling reagents (e.g., HBTU) may be necessary.[3] |
| Crude Peptide Purity (with Boc-Ile) | 75-85% | Dependent on the success of coupling reactions and prevention of side reactions.[3] |
| Overall Peptide Yield (with Boc-Ile) | 60-75% | Influenced by coupling efficiency at each step and potential peptide loss during cleavage from the resin.[3] |
Experimental Protocols
Synthesis of O-Benzyl-L-isoleucine p-toluenesulfonate via Fischer Esterification
This protocol describes the synthesis of the title compound from L-isoleucine and benzyl alcohol.
Materials:
-
L-Isoleucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (or another suitable water-azeotroping solvent like cyclohexane)[3][6]
-
Diethyl ether or Ethyl acetate for precipitation
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add L-isoleucine (1.0 eq), p-toluenesulfonic acid monohydrate (1.05 eq), and a sufficient amount of benzyl alcohol (can be used in excess) and toluene to allow for efficient reflux and azeotropic removal of water.[6][7]
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction (typically several hours).[5]
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add diethyl ether or ethyl acetate to the concentrated solution to precipitate the O-Benzyl-L-isoleucine p-toluenesulfonate salt.[8]
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Solid-Phase Peptide Synthesis (SPPS) using Boc-L-Isoleucine Benzyl Ester
This protocol outlines the general steps for incorporating O-Benzyl-L-isoleucine into a peptide chain on a solid support using the Boc/Bzl strategy. This example assumes the use of a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-L-Isoleucine-OH (for attachment to the resin if starting from the acid) or pre-loaded Boc-L-Isoleucine-O-Resin
-
Cesium carbonate (for cesium salt method of resin loading)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, DCC/HOBt)
-
Subsequent Boc-protected amino acids
-
Anhydrous Hydrogen Fluoride (HF) or other strong acid for final cleavage
Procedure:
-
Resin Loading (if not using pre-loaded resin):
-
The first amino acid, Boc-L-Isoleucine, is typically attached to the Merrifield resin via its cesium salt to minimize racemization.[9]
-
Swell the Merrifield resin in DMF.
-
In a separate flask, react Boc-L-Isoleucine-OH with cesium carbonate to form the cesium salt.
-
Add the cesium salt solution to the swollen resin and heat to drive the esterification.
-
Wash the resin extensively with DMF, methanol, and DCM, then dry under vacuum.
-
-
Deprotection of the Boc Group:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc group.[9]
-
Wash the resin thoroughly with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 10% DIEA in DCM.[2]
-
Wash the resin again with DCM to remove excess base.
-
-
Coupling of the Next Amino Acid:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 eq.) with a coupling reagent such as HBTU (3 eq.) and DIEA (6 eq.) in DMF.[3]
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of isoleucine, monitoring the reaction with a Kaiser test is recommended. A second coupling may be necessary for completion.[3]
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection, Neutralization, and Coupling Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage:
-
Once the peptide synthesis is complete, dry the peptide-resin thoroughly.
-
Cleave the peptide from the resin and remove the benzyl ester and other side-chain protecting groups simultaneously using a strong acid like anhydrous HF.[2][9] Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Precipitate the cleaved peptide in cold diethyl ether, wash, and then purify, typically by reverse-phase HPLC.
-
Visualization of Key Processes
Synthesis of O-Benzyl-L-isoleucine p-toluenesulfonate
Caption: Fischer Esterification for the synthesis of O-Benzyl-L-isoleucine p-toluenesulfonate.
Workflow for Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
Caption: A single cycle in Boc/Bzl solid-phase peptide synthesis.
Angiotensin II AT1 Receptor Signaling Pathway
A practical application of this chemistry is in the synthesis of Angiotensin II analogs for research. [Sar¹, Ile⁸]-Angiotensin II is a known antagonist of the Angiotensin II Type 1 (AT1) receptor.[10][11] The native hormone, Angiotensin II, has a phenylalanine at position 8, and the substitution with isoleucine is critical for its antagonist activity. Angiotensin II binding to the AT1 receptor initiates a signaling cascade involved in vasoconstriction and blood pressure regulation.[4][12]
Caption: Simplified Angiotensin II signaling cascade via the AT1 receptor.
Conclusion
O-Benzyl-L-isoleucine p-toluenesulfonate is an indispensable reagent for peptide chemists, particularly those employing the Boc/Bzl solid-phase synthesis strategy. Its robust benzyl ester protection for the C-terminus provides the necessary orthogonality for the stepwise assembly of complex peptides. While the steric hindrance of the isoleucine residue necessitates careful optimization of coupling conditions, the use of modern coupling reagents and protocols can lead to high-yield synthesis of desired peptides. The application of this building block in the synthesis of bioactive peptides, such as antagonists of the Angiotensin II receptor, underscores its importance in drug discovery and biomedical research. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this versatile amino acid derivative in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. Angiotensin II receptor binding and actions in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt (CAS Number: 16652-75-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of L-Isoleucine benzyl ester 4-toluenesulfonate salt, a key building block in synthetic peptide chemistry.
Core Properties and Structure
L-Isoleucine benzyl ester 4-toluenesulfonate salt, with the CAS number 16652-75-8, is a white crystalline powder. It is an L-isoleucine derivative where the carboxylic acid is protected as a benzyl ester and the amino group is protonated and forms a salt with 4-toluenesulfonic acid. This salt form enhances the compound's stability and handling properties, making it a valuable reagent in peptide synthesis.
The structure of the compound combines the essential amino acid L-isoleucine with a benzyl ester protecting group and a tosylate counter-ion.
Table 1: Chemical and Physical Properties of L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt
| Property | Value |
| CAS Number | 16652-75-8 |
| Molecular Formula | C₂₀H₂₇NO₅S |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | benzyl (2S,3S)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid |
| Synonyms | H-Ile-OBzl·Tos, L-Isoleucine benzyl ester tosylate |
| Appearance | White powder |
| Purity | Typically ≥ 95% (HPLC) |
Synthesis
The primary method for synthesizing L-Isoleucine benzyl ester 4-toluenesulfonate salt is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of L-isoleucine with benzyl alcohol, using p-toluenesulfonic acid as both the catalyst and the salt-forming agent.
Experimental Protocol: Fischer-Speier Esterification
A detailed experimental protocol for the synthesis of L-Isoleucine benzyl ester 4-toluenesulfonate salt is as follows:
Materials:
-
L-Isoleucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (or another suitable azeotroping agent)
-
Dean-Stark apparatus
-
Reaction flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add L-isoleucine, a molar excess of benzyl alcohol, and a stoichiometric amount of p-toluenesulfonic acid monohydrate.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water collected in the Dean-Stark trap to drive the equilibrium towards the formation of the ester.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (L-isoleucine) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Collect the solid product by filtration and wash it with a non-polar solvent (e.g., diethyl ether or hexane) to remove excess benzyl alcohol and other impurities.
-
Dry the purified L-Isoleucine benzyl ester 4-toluenesulfonate salt under vacuum.
Applications in Peptide Synthesis
L-Isoleucine benzyl ester 4-toluenesulfonate salt is a critical reagent in solution-phase peptide synthesis. The benzyl ester group effectively protects the carboxylic acid of the isoleucine residue, preventing its participation in unwanted side reactions during peptide bond formation. The tosylate salt of the amino group allows for easy handling and purification of the amino acid derivative.
Experimental Protocol: Peptide Coupling
A general protocol for the use of L-Isoleucine benzyl ester 4-toluenesulfonate salt in a peptide coupling reaction is as follows:
Materials:
-
L-Isoleucine benzyl ester 4-toluenesulfonate salt
-
N-terminally protected amino acid (e.g., Boc-Alanine)
-
Coupling agent (e.g., DCC, HBTU)
-
Base (e.g., N-methylmorpholine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
Procedure:
-
Dissolve the N-terminally protected amino acid in the anhydrous solvent in a reaction flask.
-
Add the coupling agent to activate the carboxylic acid group of the N-protected amino acid.
-
In a separate flask, suspend L-Isoleucine benzyl ester 4-toluenesulfonate salt in the anhydrous solvent.
-
Add the base to the suspension to neutralize the tosylate salt and liberate the free amino group of the isoleucine benzyl ester.
-
Add the solution of the activated N-protected amino acid to the solution of the free isoleucine benzyl ester.
-
Stir the reaction mixture at room temperature until the coupling is complete, as monitored by TLC.
-
Upon completion, work up the reaction mixture to remove by-products and unreacted starting materials. This typically involves washing with acidic and basic aqueous solutions, followed by drying and evaporation of the solvent.
-
Purify the resulting dipeptide by column chromatography or recrystallization.
molecular weight of O-Benzyl-L-isoleucine toluene-p-sulphonate
An In-depth Technical Guide to the Molecular Weight of O-Benzyl-L-isoleucine p-toluenesulfonate
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This guide provides a detailed analysis of the molecular weight of O-Benzyl-L-isoleucine p-toluenesulfonate, a compound of interest in synthetic organic chemistry and pharmaceutical research.
Component Analysis and Molecular Formulae
O-Benzyl-L-isoleucine p-toluenesulfonate is an ionic salt formed from the reaction of O-Benzyl-L-isoleucine and p-toluenesulfonic acid. To determine the molecular weight of the salt, we must first consider the molecular formula of each component.
-
O-Benzyl-L-isoleucine : This is a derivative of the amino acid L-isoleucine where the carboxylic acid's hydroxyl group is replaced by a benzyl ether. The molecular formula for N-Benzyl-L-isoleucine is C13H19NO2.[1][2][3][4]
-
p-Toluenesulfonic acid : This is a strong organic acid. Its anhydrous form has the molecular formula C7H8O3S.[5][6][7] It is also commonly available as a monohydrate (C7H8O3S·H2O).[5][8] For the purpose of calculating the molecular weight of the anhydrous salt, the formula of the anhydrous acid will be utilized.
Calculation of Molecular Weights
The molecular weight of the salt is the sum of the molecular weights of its constituent ions.
-
Molecular Weight of O-Benzyl-L-isoleucine :
-
Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol
-
Hydrogen (H): 19 atoms × 1.008 g/mol = 19.152 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol
-
Total Molecular Weight = 221.30 g/mol [2]
-
-
Molecular Weight of p-Toluenesulfonic acid :
-
Molecular Weight of O-Benzyl-L-isoleucine p-toluenesulfonate :
-
This is the sum of the molecular weights of the two components.
-
221.30 g/mol + 172.20 g/mol = 393.50 g/mol
-
Data Presentation
The quantitative data regarding the molecular weights are summarized in the table below for clarity and ease of comparison.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| O-Benzyl-L-isoleucine | C13H19NO2 | 221.30 |
| p-Toluenesulfonic Acid | C7H8O3S | 172.20 |
| O-Benzyl-L-isoleucine p-toluenesulfonate | C20H27NO5S | 393.50 |
Experimental Protocols
The determination of the molecular weight of O-Benzyl-L-isoleucine p-toluenesulfonate is primarily a calculated value based on the established atomic weights of its constituent elements. Experimental verification of this molecular weight can be achieved through mass spectrometry.
Protocol for Molecular Weight Verification by Mass Spectrometry:
-
Sample Preparation : A dilute solution of O-Benzyl-L-isoleucine p-toluenesulfonate is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Ionization : Electrospray ionization (ESI) is a suitable method for this non-volatile salt. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets.
-
Mass Analysis : The solvent evaporates, and the resulting ions are guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation : The resulting mass spectrum will show a peak corresponding to the protonated molecule of O-Benzyl-L-isoleucine ([M+H]+) at an m/z value approximately equal to its molecular weight (around 222.14). The p-toluenesulfonate anion may also be observed in negative ion mode. The molecular weight of the intact salt is inferred from these measurements.
Visualization of Salt Formation
The formation of O-Benzyl-L-isoleucine p-toluenesulfonate from its constituent acid and base can be represented as a logical workflow.
Caption: Formation of the salt via proton transfer.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-benzyl-isoleucine | C13H19NO2 | CID 6994933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Benzyl-L-isoleucine | 1859-49-0 [sigmaaldrich.com]
- 5. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. P-Toluenesulfonic_acid [chemeurope.com]
- 7. Buy P-Toluenesulfonic acid | 25231-46-3 [smolecule.com]
- 8. scbt.com [scbt.com]
Methodological & Application
Synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate, a valuable amino acid derivative crucial for peptide synthesis and as an intermediate in various pharmaceutical applications. The protocol detailed below is based on the well-established Fischer-Speier esterification method, adapted for L-isoleucine.
Introduction
This compound serves as a protected form of L-isoleucine, where the carboxylic acid group is masked as a benzyl ester. This protection is essential during peptide synthesis to prevent unwanted side reactions. The toluene-p-sulphonate (tosylate) salt form enhances the compound's crystallinity, stability, and ease of handling. The synthesis involves the direct esterification of L-isoleucine with benzyl alcohol, catalyzed by p-toluenesulfonic acid, with the concurrent removal of water to drive the reaction to completion.
Chemical Properties and Data
A summary of the key chemical and physical properties of the target compound is presented below.
| Property | Value |
| Chemical Name | (2S,3S)-2-amino-3-methylpentanoic acid, phenylmethyl ester, 4-methylbenzenesulfonate |
| Synonyms | H-Ile-OBzl.Tos, L-Isoleucine benzyl ester tosylate salt |
| CAS Number | 16652-75-8 |
| Molecular Formula | C₂₀H₂₇NO₅S |
| Molecular Weight | 393.5 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (Typical) | ≥98% (HPLC) |
| Storage Conditions | Store at 0-8°C |
Experimental Protocol
This protocol details the synthesis of this compound via Fischer-Speier esterification with azeotropic removal of water.
Materials:
-
L-Isoleucine
-
p-Toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Toluene
-
Diethyl ether
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add L-isoleucine (e.g., 13.1 g, 0.1 mol), p-toluenesulfonic acid monohydrate (e.g., 21.0 g, 0.11 mol), benzyl alcohol (e.g., 54.1 g, 0.5 mol), and toluene (100 mL).
-
Azeotropic Reflux: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 3-5 hours, or until no more water is collected in the trap and the reaction mixture becomes a clear solution.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess benzyl alcohol under reduced pressure using a rotary evaporator.
-
Crystallization: To the resulting oily residue, add diethyl ether (e.g., 200 mL) and stir vigorously. The product will precipitate as a white solid.
-
Isolation and Drying: Cool the suspension in an ice bath for at least 30 minutes to ensure complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether (2 x 50 mL) to remove any remaining impurities. Dry the product under vacuum to a constant weight.
-
Characterization: The final product can be characterized by determining its melting point and purity using High-Performance Liquid Chromatography (HPLC).
Reaction Scheme
The overall chemical transformation is depicted in the following reaction scheme:
L-Isoleucine + Benzyl Alcohol --(p-TsOH, Toluene, Reflux)--> this compound + Water
Experimental Workflow
The logical flow of the experimental procedure is visualized in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
This protocol provides a reliable and scalable method for the synthesis of this compound, a key building block for peptide synthesis and other applications in drug discovery and development. The use of modern, safer solvents is encouraged where applicable, and reaction conditions may be optimized for specific laboratory setups.
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing L-Isoleucine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solution-phase peptide synthesis (SPPS) remains a powerful and relevant technique for the preparation of short peptides, peptide fragments, and analogues. Its primary advantage over solid-phase synthesis lies in the ability to isolate and purify intermediates at each step, ensuring high purity of the final product. This document provides detailed application notes and experimental protocols for the solution-phase synthesis of a dipeptide, utilizing L-Isoleucine benzyl ester as the C-terminal residue. The protocols cover N-terminal protection, carboxyl group activation, coupling, and deprotection steps, along with methods for purification and characterization.
Introduction to Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis is a classical methodology for constructing peptides by sequentially adding amino acids in a homogeneous reaction mixture. Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, solution-phase synthesis allows for the isolation and purification of intermediates at each step. This characteristic makes it a valuable technique for producing smaller peptides and for optimizing coupling conditions. The core principles of this methodology revolve around three key stages:
-
Protection: The selective blocking of reactive functional groups (the α-amino group and any reactive side chains) to prevent unwanted side reactions.
-
Coupling: The formation of the amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, a process often facilitated by a coupling reagent.
-
Deprotection: The removal of the protecting group from the newly added amino acid to allow
Protocol for the Deprotection of O-Benzyl Groups in Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyl group (Bn) is a widely utilized protecting group for the hydroxyl function of amino acids such as serine, threonine, and tyrosine in peptide synthesis, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its stability to moderately acidic conditions used for the removal of the N-terminal Boc group, combined with its susceptibility to cleavage under strong acidic conditions or through catalytic hydrogenation, makes it a valuable tool.[1][2] This document provides detailed protocols for the deprotection of O-benzyl ethers in peptide synthesis, focusing on the most common and effective methods: catalytic hydrogenation and acidolysis.
Overview of Deprotection Methods
The selection of an appropriate deprotection method for the O-benzyl group is critical and depends on the overall protection strategy of the peptide, the presence of other sensitive functional groups, and the desired final form of the peptide. The two primary strategies for O-benzyl group removal are catalytic hydrogenation and acidolysis.
-
Catalytic Hydrogenation: This method involves the hydrogenolysis of the C-O bond of the benzyl ether in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1] It is considered a mild method and is often employed when the peptide is sensitive to strong acids. Catalytic transfer hydrogenation, which uses a hydrogen donor in situ, is a convenient alternative to using hydrogen gas.[1][3]
-
Acidolysis: This method utilizes strong acids to cleave the benzyl ether bond. Historically, anhydrous hydrogen fluoride (HF) has been the reagent of choice in Boc-SPPS for the simultaneous cleavage of the peptide from the resin and removal of benzyl-based side-chain protecting groups.[4][5] Trifluoroacetic acid (TFA) can also be used, particularly for O-benzyl groups that are rendered more acid-labile, such as in the case of 3-nitrotyrosine.[6]
Data Presentation
The following tables summarize quantitative data for common deprotection methods for O-benzyl groups. It is important to note that reaction conditions and yields can be highly dependent on the specific peptide sequence and the presence of other functional groups.
Table 1: Catalytic Transfer Hydrogenation for O-Benzyl Deprotection
| Substrate Example | Catalyst | Hydrogen Donor | Solvent | Temperature | Time | Yield (%) | Reference |
| Z-Tyr(Bzl)-OMe | 10% Pd/C | Formic Acid (90%) | Methanol | Room Temp. | 3 min | >95 | [3] |
| Z-Ser(Bzl)-NH₂ | 10% Pd/C | Formic Acid (90%) | Methanol | Room Temp. | 5 min | >95 | [3] |
| Z-Thr(Bzl)-OMe | 10% Pd/C | Formic Acid (90%) | Methanol | Room Temp. | 8 min | >95 | [3] |
| N-Benzyl Protected Amines | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10 min | 76-95 | [7] |
| Various O- and N-benzyl protected compounds | Amphiphilic Polymer-Supported Nano-Pd | Tetrahydroxydiboron | Water | 80 °C | 12 h | 86-96 | [8] |
Table 2: Acidolytic Cleavage of O-Benzyl Groups
| Method | Reagent | Scavengers | Temperature | Time | Substrate Example | Notes | Reference |
| High HF Cleavage | Anhydrous HF | Anisole | 0 °C | 1 h | Boc-Tyr(Bzl)-PAM resin | Standard for Boc-SPPS | |
| Low-High HF Cleavage | 1. HF/DMS/p-cresol (25:65:10) 2. High HF | p-cresol, DMS | 0 °C | 1. 2h 2. 1h | Peptides with sensitive residues | Minimizes side reactions | [9] |
| TFA Cleavage | ~80% TFA in DCM | None specified | 20 °C | 30 min | Fmoc-Nit(Bn)-OH | Benzyl group on 3-nitrotyrosine is highly acid-labile | [6][10] |
| Microwave-assisted TFA Cleavage | TFA | Not specified | Low Temp. | 5 min | Model tetrapeptides on Merrifield resin | Rapid cleavage for analytical purposes | [11] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation with Formic Acid
This protocol describes the deprotection of an O-benzyl group using formic acid as the hydrogen donor and 10% Palladium on Carbon (Pd/C) as the catalyst.[3]
Materials:
-
O-benzyl protected peptide
-
10% Palladium on Carbon (Pd/C)
-
90% Formic Acid
-
Methanol
-
Nitrogen or Argon gas
-
Celite® or a membrane filter
Procedure:
-
Dissolve the O-benzyl protected peptide in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the peptide).
-
Purge the flask with nitrogen or argon gas.
-
Add 90% formic acid to the reaction mixture. The amount of formic acid should be sufficient to act as the hydrogen donor (a large excess is typically used).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS). Deprotection is often complete within minutes.[3]
-
Upon completion, filter the reaction mixture through a pad of Celite® or a membrane filter to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude deprotected peptide can then be purified by standard methods such as HPLC.
Protocol 2: Anhydrous Hydrogen Fluoride (HF) Cleavage
This protocol outlines the "high HF" cleavage method for the simultaneous deprotection of O-benzyl groups and cleavage of the peptide from the resin in Boc-SPPS.[4][12] WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by trained personnel only.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Solvent for peptide extraction (e.g., 20% acetic acid in water)
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger mixture. A common mixture for peptides containing Tyr is anisole. For every 0.2 mmol of peptide resin, one might use 1 mL of anisole.[12]
-
Cool the reaction vessel in a dry ice/acetone or methanol bath.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel (typically 10 mL per 0.2 mmol of peptide-resin).[12]
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.[4]
-
After the reaction is complete, remove the HF by vacuum distillation.
-
Once the HF is removed, carefully vent the apparatus.
-
Add cold diethyl ether to the reaction vessel to precipitate the peptide and wash away the scavengers.
-
Filter the peptide precipitate and wash it several times with cold diethyl ether.
-
Dissolve the crude peptide in an appropriate solvent (e.g., 20% aqueous acetic acid) to extract it from the resin.
-
Lyophilize the peptide solution to obtain the crude deprotected peptide, which can then be purified by HPLC.
Protocol 3: Trifluoroacetic Acid (TFA) Cleavage for Acid-Labile O-Benzyl Groups
This protocol is suitable for the cleavage of O-benzyl groups that are particularly sensitive to acid, such as the benzyl ether of 3-nitrotyrosine.[6]
Materials:
-
O-benzyl protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., water, triisopropylsilane (TIS), if required for other protecting groups)
-
Cold diethyl ether
Procedure:
-
Suspend the peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail. For the deprotection of Fmoc-Nit(Bn)-OH, approximately 80% TFA in DCM can be used.[6] If other protecting groups are present, a common cocktail is TFA/TIS/water (95:2.5:2.5).
-
Add the TFA cleavage cocktail to the peptide-resin.
-
Allow the reaction to proceed at room temperature with occasional swirling. For the highly labile O-benzyl on nitrotyrosine, the reaction can be complete in as little as 30 minutes.[6][10] For standard O-benzyl groups on Tyr, Ser, or Thr, longer reaction times or stronger acids are typically required.
-
After the cleavage is complete, filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
Precipitate the peptide from the combined filtrates by adding cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation and decantation of the ether.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove residual TFA and scavengers.
-
Dry the crude peptide under vacuum. The peptide can then be purified by HPLC.
Mandatory Visualizations
Caption: General workflow for O-benzyl group deprotection.
Caption: Simplified mechanism of acidolytic O-benzyl deprotection.
Potential Side Reactions
Several side reactions can occur during the deprotection of O-benzyl groups, particularly during acidolysis.
-
Alkylation of Nucleophilic Residues: The benzyl cation generated during acidolysis is a potent alkylating agent and can react with nucleophilic side chains of amino acids such as tryptophan, methionine, and cysteine. The use of scavengers like anisole, p-cresol, or thioanisole is crucial to trap the benzyl cation and minimize these side reactions.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered aspartimide ring under both acidic and basic conditions. This can lead to racemization and the formation of β-aspartyl peptides upon ring opening. Using milder deprotection conditions or protecting the aspartic acid side chain with a more stable group can mitigate this issue.
-
Migration of Benzyl Group in Tyrosine: Under acidic conditions, the O-benzyl group of tyrosine can migrate to the ortho position of the phenolic ring, resulting in the formation of 3-benzyltyrosine. The choice of acid and scavengers can influence the extent of this side reaction.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Amino Acid Benzyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amino acid benzyl esters is a fundamental process in peptide chemistry and drug development, providing crucial intermediates for the synthesis of complex peptides and pharmacologically active compounds. Traditional methods for this esterification often involve prolonged reaction times, high temperatures, and the use of hazardous reagents. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significantly reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2][3] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which can accelerate reaction rates.[2][4]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of amino acid benzyl esters. It is intended to guide researchers in leveraging this technology to streamline their synthetic workflows.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several key advantages over conventional heating methods for the preparation of amino acid benzyl esters:
-
Rapid Reaction Times: Reactions that typically take hours can often be completed in minutes.[1][2][4]
-
Increased Yields: Microwave irradiation can lead to higher isolated yields of the desired product.[1][2][3]
-
Improved Purity: The reduction of side reactions often results in a cleaner product, simplifying purification.[2]
-
Solvent-Free Conditions: In some cases, reactions can be performed without a solvent, leading to a greener chemical process.[1][5][6]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature and time ensures high reproducibility.[2]
Experimental Data Summary
The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various amino acid benzyl ester salts. This data has been compiled from various studies to provide a comparative overview.
| Amino Acid | Catalyst | Alcohol | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| Glycine | p-TsOH | Benzyl Alcohol | 70 | 20 | 85 | [1] |
| L-Alanine | p-TsOH | Benzyl Alcohol | 70 | 20 | 92 | [1] |
| L-Valine | p-TsOH | Benzyl Alcohol | 70 | 20 | 88 | [1] |
| L-Leucine | p-TsOH | Benzyl Alcohol | 70 | 20 | 90 | [1] |
| L-Isoleucine | p-TsOH | Benzyl Alcohol | 70 | 20 | 87 | [1] |
| L-Phenylalanine | p-TsOH | Benzyl Alcohol | 70 | 20 | 95 | [1] |
| L-Proline | p-TsOH | Benzyl Alcohol | 70 | 20 | 93 | [1] |
| L-Tryptophan | p-TsOH | Benzyl Alcohol | Not Specified | Not Specified | Good | [7] |
| Various | SOCl₂ | Benzyl Alcohol | Not Specified | Not Specified | Good | [8] |
Experimental Protocols
Two primary protocols for the microwave-assisted synthesis of amino acid benzyl esters are presented below. The first utilizes p-toluenesulfonic acid as a catalyst in a solvent-free system, while the second employs thionyl chloride.
Protocol 1: Microwave-Assisted Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts (Solvent-Free)
This protocol is based on a facile, one-pot, solventless method.[1][5][6]
Materials:
-
Amino Acid (1.0 eq)
-
Benzyl Alcohol (2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.4 eq)
-
Microwave reactor tubes
-
Magnetic stir bars
-
Diethyl ether (for precipitation)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microwave reactor tube equipped with a magnetic stir bar, add the amino acid (e.g., 2.5 mmol), benzyl alcohol (5.0 mmol), and p-toluenesulfonic acid monohydrate (6.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 70 W for 20 minutes with simultaneous air cooling to maintain a controlled temperature.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Add diethyl ether to the reaction mixture to precipitate the amino acid benzyl ester p-toluenesulfonate salt.
-
Purification: Collect the solid product by filtration, wash with diethyl ether to remove any unreacted benzyl alcohol and other impurities, and dry under vacuum.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Protocol 2: Microwave-Assisted Synthesis of Amino Acid Benzyl Ester Hydrochloride Salts
This protocol utilizes thionyl chloride for the esterification.[8]
Materials:
-
Amino Acid (1.0 eq)
-
Benzyl Alcohol (as solvent and reagent)
-
Thionyl Chloride (SOCl₂) (1.1 - 2.0 eq)
-
Microwave reactor tubes
-
Magnetic stir bars
-
Diethyl ether (for precipitation)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microwave reactor tube equipped with a magnetic stir bar, suspend the amino acid in benzyl alcohol.
-
Addition of Thionyl Chloride: Carefully add thionyl chloride dropwise to the suspension at 0 °C.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for a short duration (typically 1-5 minutes) at a suitable power level. The optimal time and power should be determined for each specific amino acid.
-
Work-up and Isolation: After the reaction, cool the mixture and add diethyl ether to precipitate the amino acid benzyl ester hydrochloride salt.
-
Purification: Collect the crude product by filtration, wash with diethyl ether, and recrystallize if necessary.
-
Characterization: Confirm the structure and purity of the product using analytical methods such as NMR and mass spectrometry.
Visualized Workflows
The following diagrams illustrate the key steps in the described experimental protocols.
Caption: Workflow for Protocol 1: p-TsOH catalyzed synthesis.
Caption: Workflow for Protocol 2: Thionyl chloride mediated synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of amino acid benzyl esters. The protocols outlined in this document provide a robust starting point for researchers looking to adopt this efficient and rapid methodology. By significantly reducing reaction times and improving yields, microwave technology can accelerate research and development in peptide synthesis and medicinal chemistry.
References
- 1. Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 5. [PDF] Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Application of the microwave-assisted method in synthesis of thalidomide amino acid derivatives | Semantic Scholar [semanticscholar.org]
- 8. ovid.com [ovid.com]
Application Notes and Protocols: Fischer-Speier Esterification for Amino Acid Benzyl Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The protection of the carboxylic acid functional group is a critical step in peptide synthesis and the development of amino acid-based pharmaceuticals. Benzyl esters are frequently employed for this purpose due to their stability under various reaction conditions and their facile removal by hydrogenolysis. The Fischer-Speier esterification is a classic and straightforward method for the synthesis of amino acid benzyl esters. This acid-catalyzed reaction involves the treatment of an amino acid with benzyl alcohol, typically in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH). A key aspect of this equilibrium reaction is the removal of water as it is formed, which drives the reaction towards the ester product. These application notes provide detailed protocols for the synthesis of various amino acid benzyl esters, with a focus on optimizing reaction conditions to ensure high yields and maintain enantiomeric purity.
Key Reaction Considerations:
-
Catalyst: p-Toluenesulfonic acid monohydrate is a commonly used, effective, and crystalline catalyst that is easy to handle. Other acid catalysts like sulfuric acid can also be used.[1][2][3]
-
Solvent and Water Removal: The choice of solvent is crucial for both reaction efficiency and the prevention of racemization.[4][5] Traditionally, hazardous solvents like benzene or carbon tetrachloride were used for azeotropic water removal.[4][5][6] However, safer alternatives such as cyclohexane have proven to be excellent replacements, forming a similar water azeotrope to benzene without the associated health risks.[6] For more polar or "problematic" amino acids, green ethers like 2-methyltetrahydrofuran (Me-THF) are effective.[4] It is critical to avoid high-boiling solvents like toluene, which can lead to significant racemization of the amino acid.[4][5][6] The water formed during the reaction is typically removed using a Dean-Stark apparatus.
-
Racemization: Racemization is a significant concern, particularly for sensitive amino acids. The use of high temperatures and certain solvents can lead to a loss of stereochemical integrity.[5][6] The protocols provided herein are optimized to minimize this risk.
-
Product Isolation: The resulting amino acid benzyl esters are often isolated as their p-toluenesulfonate (tosylate) salts, which are typically crystalline and stable solids that can be easily precipitated and purified.[4][6][7]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for the Fischer-Speier esterification of various L-amino acids to their corresponding benzyl ester p-toluenesulfonate salts.
| Amino Acid | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Alanine | p-TsOH | Cyclohexane | 4 | >95 | [6] |
| Phenylalanine | p-TsOH | Cyclohexane | 4 | >95 | [6] |
| Valine | p-TsOH | Cyclohexane | 4 | >95 | [6] |
| Leucine | p-TsOH | Cyclohexane | 4 | >95 | [6] |
| Tyrosine | p-TsOH | Cyclohexane | 4 | >95 | [6] |
| Serine | p-TsOH | Cyclohexane | 4 | >95 | [6] |
| Lysine | p-TsOH | Cyclohexane | 4 | >95 | [6] |
| Methionine | p-TsOH | Cyclohexane | Overnight | ~70 | [6] |
| Methionine | p-TsOH | Me-THF | 4 | 85 | [4] |
| Arginine | p-TsOH | Me-THF | 4 | 80 | [4] |
| Tryptophan | p-TsOH | Me-THF | 4 | 82 | [4] |
| Proline | p-TsOH | Cyclohexane | 4 | >95 | [4] |
| Proline | p-TsOH | Me-THF | 4 | >95 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts in Cyclohexane
This protocol is suitable for a range of amino acids including Alanine, Phenylalanine, Valine, Leucine, Tyrosine, Serine, and Lysine.
Materials:
-
L-Amino acid (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.2 eq)
-
Benzyl alcohol (5.0 eq)
-
Cyclohexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and condenser, add the L-amino acid (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).[6]
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane.
-
Continue refluxing for 4 hours, or until no more water is collected.[6] For methionine, the reaction time should be extended overnight.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (80 mL) to the reaction mixture and stir for 1 hour to precipitate the product.[6]
-
Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethyl acetate to remove any residual benzyl alcohol.
-
Dry the product under vacuum to obtain the pure amino acid benzyl ester p-toluenesulfonate salt.
Protocol 2: Synthesis of "Problematic" Amino Acid Benzyl Ester p-Toluenesulfonate Salts in 2-Methyltetrahydrofuran (Me-THF)
This protocol is optimized for amino acids that may have lower solubility or reactivity in cyclohexane, such as Methionine, Arginine, and Tryptophan.
Materials:
-
L-Amino acid (e.g., L-Methionine) (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.2 eq)
-
Benzyl alcohol (5.0 eq)
-
2-Methyltetrahydrofuran (Me-THF)
-
Ethyl acetate or Diethyl ether
Equipment:
-
Same as Protocol 1
Procedure:
-
Set up the reaction apparatus as described in Protocol 1.
-
To the round-bottom flask, add the L-amino acid (e.g., L-Methionine, 0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and Me-THF (50 mL).
-
Heat the mixture to reflux with vigorous stirring and collect the water in the Dean-Stark trap.
-
Continue refluxing for 4 hours.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate directly from the reaction mixture upon cooling. If not, add ethyl acetate or diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with a cold solvent (ethyl acetate or diethyl ether), and dry under vacuum.
Visualizations
Reaction Mechanism
The Fischer-Speier esterification proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the amino acid, activating it towards nucleophilic attack by benzyl alcohol.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and isolation of amino acid benzyl ester p-toluenesulfonate salts.
Caption: General experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for O-Benzyl-L-isoleucine toluene-p-sulphonate in Custom Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of O-Benzyl-L-isoleucine toluene-p-sulphonate as a key building block in custom peptide synthesis. This document outlines its role in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS), detailing the necessary protocols for its incorporation into peptide chains.
This compound is a protected amino acid derivative essential for the synthesis of complex peptides and peptidomimetics.[1][2] The benzyl (Bzl) group provides robust protection for the carboxylic acid functional group of L-isoleucine, preventing unwanted side reactions during peptide bond formation.[1][3] The p-toluenesulphonate (tosylate) salt form enhances the compound's stability and handling properties.[2] This derivative is particularly valuable in strategies where the benzyl protecting group can be removed under specific conditions, often through catalytic hydrogenation, without affecting other protecting groups in an orthogonal protection scheme.[4][5][6]
Physicochemical Properties
While specific experimental data for this compound is not widely published, the following table summarizes the computed physicochemical properties for the closely related L-isoleucine benzyl ester p-toluenesulfonate and L-leucine benzyl ester p-toluenesulfonate, which can serve as a useful reference.
| Property | Value (L-isoleucine benzyl ester p-toluenesulfonate) | Value (L-leucine benzyl ester p-toluenesulfonate) | Reference |
| Molecular Formula | C20H27NO5S | C20H27NO5S | [7] |
| Molecular Weight | 393.5 g/mol | 393.5 g/mol | [7][8] |
| Appearance | White to Almost white crystal | White crystal | [8] |
| Melting Point | Not specified | 153-160°C | [8] |
| Solubility | Soluble in Methanol | Soluble in Methanol, DMF | [8] |
Application in Peptide Synthesis
This compound is primarily utilized as a C-terminal starting material in solution-phase peptide synthesis or for the incorporation of a benzyl-protected isoleucine residue within a peptide sequence in both solid-phase and solution-phase methods.[1][9]
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the peptide is assembled stepwise on a solid resin support.[3][10] The use of O-Benzyl-L-isoleucine requires its initial coupling to the resin or its introduction as a protected amino acid during chain elongation. The benzyl group serves as a side-chain protecting group when isoleucine is not the C-terminal residue, or as a C-terminal protecting group that is cleaved at the final step.
Solution-Phase Peptide Synthesis (LPPS)
LPPS is a classical method often used for the synthesis of short peptides or peptide fragments.[9][10] this compound can be used as the initial C-terminal amino acid ester. The free amino group is then coupled with an N-protected amino acid to form a dipeptide, which is subsequently purified before the next coupling step.[9]
Experimental Protocols
Protocol 1: Incorporation of O-Benzyl-L-isoleucine in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the steps for incorporating an isoleucine residue with its carboxylic acid group protected as a benzyl ester into a peptide chain on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Ala-Wang resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable carbodiimide coupling agent
-
Hydroxybenzotriazole (HOBt) or an equivalent additive
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Reagents for final cleavage and deprotection (e.g., Trifluoroacetic acid cocktail)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid on the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.
-
Coupling of O-Benzyl-L-isoleucine:
-
Dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the benzyl and other side-chain protecting groups.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: Dipeptide Synthesis using O-Benzyl-L-isoleucine in Solution-Phase
This protocol describes the synthesis of a dipeptide (e.g., Boc-Ala-Ile-OBzl) using this compound as the C-terminal residue.
Materials:
-
This compound
-
Boc-L-Alanine (Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of the Tosylate Salt: Dissolve this compound in DCM and wash with saturated sodium bicarbonate solution to neutralize the tosylate salt and obtain the free amine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Activation of Boc-Ala-OH: Dissolve Boc-Ala-OH (1 equivalent) and NHS (1 equivalent) in DCM. Cool the solution to 0°C and add DCC (1.1 equivalents). Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours. Filter off the dicyclohexylurea (DCU) precipitate.
-
Coupling Reaction: Add the filtered solution of activated Boc-Ala-OH to a solution of the neutralized O-Benzyl-L-isoleucine in DCM. Add TEA (1.1 equivalents) and stir the reaction mixture overnight at room temperature.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting dipeptide by column chromatography on silica gel.
Deprotection of the Benzyl Group
The benzyl ester is typically removed by catalytic hydrogenation.[4][5]
Procedure:
-
Dissolve the benzyl-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Visualizations
Caption: Workflow for SPPS incorporation of O-Benzyl-L-isoleucine.
Caption: Workflow for LPPS dipeptide synthesis.
Caption: Workflow for Benzyl group deprotection via hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Choose the Right Custom Peptide Synthesis Method [neulandlabs.com]
Application Notes and Protocols for Coupling Reactions with Benzyl L-Isoleucinate Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental procedure of coupling reactions involving Benzyl L-Isoleucinate tosylate. This compound is a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis and the development of novel therapeutics. The protocols outlined below are designed to be a starting point for researchers, and optimization may be necessary based on the specific substrate and desired outcome.
Core Principles of Coupling
The primary application for Benzyl L-Isoleucinate tosylate is in amide bond formation, a cornerstone of peptide synthesis. The free amino group of the isoleucine moiety acts as a nucleophile, attacking an activated carboxylic acid to form a new peptide bond. This process typically involves a coupling agent to activate the carboxylic acid, facilitating the reaction.[1][2] Solution-phase peptide synthesis, while a more traditional method, is advantageous for shorter peptides and when purification of intermediates is crucial.[1]
The general steps for a coupling reaction are:
-
Neutralization: The tosylate salt of Benzyl L-Isoleucinate is neutralized with a non-nucleophilic base to liberate the free amine.
-
Carboxylic Acid Activation: The carboxylic acid of the coupling partner (e.g., an N-protected amino acid) is activated using a coupling reagent.
-
Coupling: The free amine of the isoleucine derivative reacts with the activated carboxylic acid to form the amide bond.
-
Work-up and Purification: The reaction mixture is processed to remove byproducts and isolate the desired coupled product.
Experimental Protocols
This section details a representative protocol for the coupling of an N-protected amino acid with Benzyl L-Isoleucinate tosylate in a solution-phase synthesis approach.
Materials and Equipment
-
Benzyl L-Isoleucinate tosylate
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Coupling agents (e.g., EDC·HCl, HOBt)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Purification system (e.g., column chromatography or preparative HPLC)
Experimental Procedure: Coupling of Boc-L-Alanine with Benzyl L-Isoleucinate Tosylate
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere, add Benzyl L-Isoleucinate tosylate (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
-
Neutralization:
-
Slowly add a non-nucleophilic base, such as DIPEA (1.1 eq), to the reaction mixture.
-
Stir the solution at 0 °C for 15-20 minutes.
-
-
Activation and Coupling:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Alanine, 1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add EDC·HCl (1.2 eq) to this solution and stir at 0 °C for 10 minutes to pre-activate the carboxylic acid.
-
Transfer the activated amino acid solution to the flask containing the neutralized Benzyl L-Isoleucinate.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
-
Data Presentation
The following table summarizes the stoichiometry for a representative coupling reaction on a 10 mmol scale.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (g) | Moles (mmol) |
| Benzyl L-Isoleucinate tosylate | C₂₀H₂₇NO₅S | 393.50 | 1.0 | 3.94 | 10.0 |
| Boc-L-Alanine | C₈H₁₅NO₄ | 189.21 | 1.0 | 1.89 | 10.0 |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 1.2 | 2.30 | 12.0 |
| HOBt | C₆H₅N₃O | 135.13 | 1.2 | 1.62 | 12.0 |
| DIPEA | C₈H₁₉N | 129.24 | 1.1 | 1.42 (1.91 mL) | 11.0 |
Visualizations
The following diagrams illustrate the chemical reaction pathway and the general experimental workflow for the coupling procedure.
Caption: Chemical reaction pathway for peptide coupling.
Caption: Experimental workflow for the coupling reaction.
References
Application Notes and Protocols: The Versatile Role of p-Toluenesulfonic Acid in Amino Acid Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the strategic protection and deprotection of amino acid functional groups are paramount. p-Toluenesulfonic acid (p-TsOH), a strong, organic, and crystalline acid, has emerged as a versatile and indispensable tool in the chemist's arsenal for these critical transformations. Its utility spans from catalyzing the formation of protecting groups to facilitating their removal, offering a cost-effective and efficient alternative to other reagents. These application notes provide a comprehensive overview of the use of p-TsOH in amino acid protection, complete with detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.
Carboxyl Group Protection: Esterification Catalyzed by p-TsOH
Protecting the carboxylic acid functionality of amino acids is a crucial first step in many peptide synthesis strategies to prevent unwanted side reactions. p-TsOH serves as an excellent catalyst for the esterification of amino acids with various alcohols, most notably forming benzyl and methyl esters. The resulting amino acid ester p-toluenesulfonate salts are often crystalline, facilitating their purification and handling.
Formation of Amino Acid Benzyl Ester p-Toluenesulfonate Salts
Benzyl esters are widely used for carboxyl protection due to their stability and susceptibility to removal by hydrogenolysis. The use of p-TsOH in conjunction with benzyl alcohol provides a direct and efficient route to these protected derivatives.
Reaction Principle:
The reaction, a Fischer-Speier esterification, involves the protonation of the amino acid's carboxyl group by p-TsOH, enhancing its electrophilicity. Subsequent nucleophilic attack by benzyl alcohol, followed by the elimination of water, yields the benzyl ester. The amino group is protonated by p-TsOH, forming a stable salt. Azeotropic removal of water drives the equilibrium towards product formation.
Figure 1: p-TsOH catalyzed formation of an amino acid benzyl ester.
Experimental Protocol: General Procedure for the Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the amino acid (1.0 eq.), p-toluenesulfonic acid monohydrate (1.1-1.2 eq.), benzyl alcohol (3.0-5.0 eq.), and a suitable solvent for azeotropic water removal (e.g., toluene or cyclohexane).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 3-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add an excess of a non-polar solvent such as diethyl ether or ethyl acetate to precipitate the amino acid benzyl ester p-toluenesulfonate salt.
-
Stir the resulting suspension at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the crystalline product by filtration, wash with the precipitation solvent to remove excess benzyl alcohol and p-TsOH, and dry under vacuum.
Quantitative Data:
The following table summarizes the typical yields for the synthesis of various amino acid benzyl ester p-toluenesulfonate salts using a p-TsOH-catalyzed esterification in toluene.
| Amino Acid | Yield (%) |
| L-Alanine | 95 |
| L-Leucine | 92 |
| L-Phenylalanine | 96 |
| L-Valine | 90 |
| Glycine | 98 |
Amino Group Deprotection: Removal of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amino group protection in peptide synthesis. While strong acids like trifluoroacetic acid (TFA) are commonly used for its removal, p-TsOH offers a milder and more convenient alternative, particularly in solution-phase synthesis or when a non-volatile acid is preferred.
Solution-Phase Boc Deprotection
p-TsOH can efficiently cleave the Boc group from N-protected amino acids and peptides in various organic solvents. The resulting free amine is obtained as its p-toluenesulfonate salt.
Reaction Principle:
The acidic proton from p-TsOH protonates the carbonyl oxygen of the Boc group, leading to the collapse of the protecting group into isobutylene and carbon dioxide, liberating the free amine which is then protonated by another equivalent of p-TsOH.
Figure 2: Mechanism of Boc deprotection using p-TsOH.
Experimental Protocol: General Procedure for Solution-Phase Boc Deprotection
-
Dissolve the Boc-protected amino acid or peptide (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or a mixture of THF/CH₂Cl₂).
-
Add p-toluenesulfonic acid monohydrate (1.1-1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
Alternatively, the solvent can be removed under reduced pressure. The resulting residue, the amino acid p-toluenesulfonate salt, can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization.
Mechanochemical Boc Deprotection
For a solvent-free and rapid approach, mechanochemical ball milling offers an environmentally friendly alternative for Boc deprotection using p-TsOH.[1]
Experimental Protocol: General Procedure for Mechanochemical Boc Deprotection [1]
-
Place the Boc-protected amine (1.0 eq.) and p-toluenesulfonic acid monohydrate (2.0 eq. per Boc group) in a stainless steel ball milling jar with a stainless steel ball.
-
Grind the mixture at a frequency of 30 Hz for 10 minutes at room temperature.[1]
-
After milling, suspend the crude mixture in dichloromethane.
-
Collect the precipitated amine p-toluenesulfonate salt by filtration and air-dry.
Quantitative Data:
The following table presents the yields for the mechanochemical deprotection of various Boc-protected amines.[1]
| Substrate | Product | Yield (%) |
| Boc-benzylamine | Benzylamine p-TsOH salt | quant. |
| Di-Boc-1,4-diaminobutane | 1,4-Diaminobutane di-p-TsOH salt | quant. |
| Boc-L-phenylalanine methyl ester | L-Phenylalanine methyl ester p-TsOH salt | quant. |
Side-Chain Protection: The Tosyl Group
While p-TsOH itself is primarily used as a catalyst, its derivative, p-toluenesulfonyl chloride (TsCl), is a key reagent for introducing the tosyl (Ts) protecting group onto the side chains of certain amino acids, particularly the ε-amino group of lysine and the guanidino group of arginine. The tosyl group is known for its excellent stability under both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively.
Reaction Principle:
The nucleophilic side-chain functional group of the amino acid attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride in the presence of a base, leading to the formation of a stable sulfonamide or a related derivative.
Figure 3: Introduction of the tosyl protecting group on an amino acid side chain.
Experimental Protocol: General Procedure for the Nε-Tosylation of Lysine
-
Dissolve copper(II) sulfate pentahydrate in water and adjust the pH to approximately 9.5 with sodium carbonate.
-
Add L-lysine hydrochloride to the solution and stir until a deep blue solution of the copper chelate is formed.
-
Cool the solution in an ice bath and add p-toluenesulfonyl chloride portion-wise while maintaining the pH at 9-10 by the dropwise addition of aqueous sodium hydroxide.
-
After the addition is complete, continue stirring for 2-3 hours at room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2 to precipitate the Nε-tosyl-L-lysine.
-
Collect the product by filtration, wash with cold water, and recrystallize from hot water.
Deprotection of the Tosyl Group:
The tosyl group is exceptionally stable and requires harsh conditions for its removal, typically sodium in liquid ammonia or strong acids like hydrogen fluoride (HF). This orthogonality makes it suitable for strategies where other protecting groups need to be removed under milder conditions.
Conclusion
p-Toluenesulfonic acid is a powerful and versatile reagent in the field of amino acid protection. Its utility as a catalyst for esterification provides a straightforward route to carboxyl-protected amino acids, while its application in Boc deprotection offers a valuable alternative to more volatile and corrosive acids. Furthermore, the related tosyl group serves as a robust protecting group for amino acid side chains. The protocols and data presented herein provide a practical guide for researchers to effectively utilize p-TsOH in their synthetic strategies, contributing to the efficient and successful construction of peptides and other complex molecules.
References
Troubleshooting & Optimization
Technical Support Center: O-Benzyl-L-isoleucine Toluene-p-sulphonate Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate, a key intermediate in peptide synthesis and pharmaceutical development. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yield and purity.
Troubleshooting Guide
Low or no product yield, incomplete reactions, and the presence of impurities are common hurdles in the synthesis of sterically hindered amino acid esters like this compound. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Insufficient Water Removal | The Fischer-Speier esterification is an equilibrium reaction.[1][2] Ensure efficient removal of water by using a Dean-Stark apparatus. Check for leaks in the setup. Use a solvent that forms an efficient azeotrope with water, such as cyclohexane.[3] |
| Suboptimal Reaction Temperature | While higher temperatures can increase the reaction rate, they can also promote side reactions and racemization, especially with high-boiling solvents like toluene.[3] If using toluene, a reaction temperature of 100-120°C is typical.[4] For cyclohexane, reflux temperature (around 80°C) is recommended to minimize racemization.[3] |
| Inadequate Reaction Time | Due to the steric hindrance of the isoleucine side chain, longer reaction times may be necessary compared to less bulky amino acids.[5][6] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time, which can range from 5 to 24 hours.[1][4] |
| Catalyst Inactivity or Insufficient Amount | Use fresh, high-quality p-toluenesulfonic acid (p-TsOH). Anhydrous p-TsOH is preferred. A stoichiometric amount (1.0 to 1.2 equivalents) relative to the amino acid is typically required to act as both a catalyst and to form the tosylate salt.[4] |
| Poor Solubility of L-isoleucine | L-isoleucine has limited solubility in non-polar solvents.[7] Ensure vigorous stirring to maintain a good suspension of the amino acid in the reaction mixture. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Racemization (Formation of D-isoleucine benzyl ester) | This is a significant risk, especially at elevated temperatures with solvents like toluene.[3] To minimize racemization, use a lower boiling azeotroping solvent such as cyclohexane.[3] Chiral HPLC can be used to determine the enantiomeric excess of the product. |
| Unreacted L-isoleucine | Incomplete reaction will leave starting material. Optimize reaction conditions (time, temperature, water removal) as described in "Low Yield". During workup, the unreacted amino acid is typically insoluble in the organic solvent and can be removed by filtration of the hot reaction mixture. |
| Residual Benzyl Alcohol | An excess of benzyl alcohol is often used to drive the reaction.[1] Most of the excess can be removed by vacuum distillation after the reaction. The final product can be purified by recrystallization. Washing the crystals with a solvent in which the product is sparingly soluble but benzyl alcohol is soluble (e.g., cold diethyl ether or ethyl acetate/hexane mixture) can also be effective.[8] |
| Side Products from p-TsOH | At high temperatures, p-TsOH can cause charring or other side reactions. Avoid excessively high temperatures and prolonged reaction times. |
| Dibenzyl ether | This can form from the self-condensation of benzyl alcohol under acidic conditions. Using a moderate excess of benzyl alcohol and controlling the temperature can minimize its formation. It can be removed during recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically carried out via a Fischer-Speier esterification. L-isoleucine is reacted with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). The p-TsOH also serves to form the tosylate salt of the product, which aids in its crystallization and handling. The reaction is driven to completion by the removal of water, usually through azeotropic distillation.
Q2: Why is my yield consistently low when synthesizing this specific amino acid ester?
A2: The primary reason is often the steric hindrance provided by the sec-butyl side chain of isoleucine.[5][6] This bulkiness slows down the nucleophilic attack of benzyl alcohol on the protonated carboxylic acid, making the reaction more challenging than with simpler amino acids like glycine or alanine. To improve the yield, it is crucial to optimize reaction conditions, particularly ensuring the efficient removal of water and allowing for sufficient reaction time.[1][4]
Q3: I am observing racemization in my product. How can I prevent this?
A3: Racemization is a known issue in the esterification of amino acids, particularly at higher temperatures.[3] The use of high-boiling solvents like toluene can lead to partial or complete racemization.[3] A highly effective method to prevent racemization is to switch the solvent to cyclohexane. Cyclohexane forms a lower-boiling azeotrope with water, allowing the reaction to proceed at a milder temperature (reflux at ~80°C), which helps preserve the stereochemical integrity of the L-isoleucine.[3]
Q4: What is the best way to purify the final product?
A4: this compound is a crystalline solid, and recrystallization is the most common and effective purification method. After completion of the reaction and removal of the bulk of the solvent and excess benzyl alcohol, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane or toluene/heptane.[4] It is often beneficial to cool the reaction mixture to induce crystallization, and in some cases, seeding with a small crystal of the pure product can facilitate this process.[4]
Q5: Can I use a solvent-free method for this synthesis?
A5: A solvent-free approach has been reported for the synthesis of other amino acid benzyl esters. This method typically involves reacting the amino acid and benzyl alcohol with p-TsOH under reduced pressure and moderate temperature (e.g., 40-70°C). The reduced pressure helps to continuously remove the water formed during the reaction, driving it to completion. This method can lead to high yields and optical purity.
Experimental Protocols
Below is a generalized protocol for the synthesis of this compound based on the Fischer-Speier esterification.
Materials:
-
L-isoleucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane (or Toluene)
-
Ethyl acetate
-
Hexane (or Heptane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add L-isoleucine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (3-5 eq), and cyclohexane (or toluene) (approx. 2-3 mL per gram of L-isoleucine).
-
Azeotropic Reflux: Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected (typically 5-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the L-isoleucine spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If using toluene, some product may begin to crystallize.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: To the residual oil, add a suitable solvent for crystallization (e.g., ethyl acetate). Heat the mixture to dissolve the product, and then add a non-polar solvent like hexane or heptane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration. Wash the crystals with a cold mixture of the crystallization solvents or with cold diethyl ether to remove residual benzyl alcohol. Dry the product under vacuum to a constant weight.
Data Presentation
Table 1: Impact of Reaction Parameters on the Synthesis of this compound (Qualitative Summary)
| Parameter | Condition | Effect on Yield | Effect on Purity (especially racemization) | Reference |
| Solvent | Toluene | Can provide good yields due to higher reaction temperature. | High risk of racemization due to high boiling point. | [3] |
| Cyclohexane | Generally provides good yields. | Significantly reduces the risk of racemization due to lower reflux temperature. | [3] | |
| Temperature | 80-90°C (Cyclohexane reflux) | Sufficient for the reaction to proceed to completion. | Optimal for maintaining stereochemical integrity. | [3] |
| 110-120°C (Toluene reflux) | Higher reaction rate may lead to faster completion. | Increased risk of racemization and side product formation. | [3][4] | |
| Reaction Time | 5-10 hours | May be sufficient for less hindered amino acids. | May result in incomplete conversion for L-isoleucine. | [1] |
| 12-24 hours | Generally required for sterically hindered amino acids like L-isoleucine to achieve high conversion. | Prolonged heating can increase the risk of side reactions. | [5][6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization During Amino Acid Esterification
Welcome to the technical support center for amino acid modifications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during the critical process of amino acid esterification.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of amino acids?
A1: Racemization is the process by which a pure enantiomer, such as a biologically relevant L-amino acid, is converted into an equal mixture of both its L- and D-forms (a racemic mixture). Since biological systems are highly stereoselective and typically only utilize L-amino acids for protein synthesis, unintended racemization during a synthetic step like esterification can lead to inactive compounds, purification challenges, and inaccurate biological data.[1]
Q2: What is the primary chemical mechanism that causes racemization during esterification?
A2: Racemization during the esterification of N-protected amino acids primarily occurs through the oxazolone (or azlactone) formation pathway .[2][3] The process involves several steps:
-
Activation: The carboxylic acid group is activated to make it more reactive.
-
Cyclization: The amide oxygen of the N-protecting group attacks the activated carboxyl group, forming a cyclic oxazolone intermediate.
-
Deprotonation: The hydrogen atom on the chiral alpha-carbon of the oxazolone is now highly acidic and can be easily removed by a base.[2]
-
Planar Intermediate: This removal creates a planar, achiral enolate intermediate.
-
Non-selective Attack: The alcohol can then attack this planar intermediate from either face, leading to a mixture of both L- and D-ester products.[3]
A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base to form a carbanion intermediate.[4][5]
Q3: Which experimental factors have the most significant impact on the rate of racemization?
A3: Several factors critically influence the degree of racemization and must be carefully controlled:
-
Base: The strength and steric hindrance of the base used are crucial. Stronger, less hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) significantly accelerate racemization by promoting alpha-proton abstraction.[2] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are preferred to minimize this side reaction.[2][6]
-
Activating Reagents: The choice of activating agent is paramount. Using carbodiimides like DCC or DIC without racemization-suppressing additives creates highly reactive intermediates prone to oxazolone formation.[6][7] The addition of reagents like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is essential to form more stable active esters that reduce the risk.[6][8]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including racemization.[6] Performing the esterification at lower temperatures (e.g., 0 °C) is a common strategy to suppress this side reaction.
-
Reaction Time: Prolonged exposure of the activated amino acid to basic conditions increases the opportunity for racemization.[9] Therefore, reaction times should be minimized as much as possible.
-
Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes accelerating the process.[10] However, solvent choice is often dictated by the solubility of the reactants.
Q4: Are certain amino acids more susceptible to racemization?
A4: Yes. While any chiral amino acid can racemize under forcing conditions, some are notoriously prone to losing their stereochemical integrity. Histidine (His) and Cysteine (Cys) are particularly susceptible.[6][8] Other sensitive residues include Phenylalanine (Phe) and Serine (Ser).[6] The specific N-terminal protecting group and side-chain functionalities can also influence an amino acid's tendency to racemize.
Troubleshooting Guide
This guide provides solutions to common issues encountered during amino acid esterification.
Issue 1: My chiral HPLC analysis shows a significant percentage of the undesired D-ester. What are the likely causes?
This is a clear indication of racemization. Use the following workflow to diagnose the problem.
Issue 2: I am using the thionyl chloride (SOCl₂) method and my product is racemic. How can I prevent this?
The most common error with this method is the order of addition and temperature control. The reaction is highly exothermic. To ensure minimal racemization, you must add the thionyl chloride dropwise to the cold alcohol (e.g., methanol at -10 °C to 0 °C) first .[11] Stir this solution for a few minutes to allow for the in-situ formation of methyl chloroformate and HCl gas. Only then should you add the solid amino acid in portions, maintaining the low temperature. This procedure ensures the amine is immediately protonated to the non-nucleophilic ammonium salt, preventing side reactions.
Issue 3: Can Fischer-Speier esterification (refluxing in alcohol with an acid catalyst) cause racemization?
While generally considered a low-racemization method, it is not immune, especially with sensitive amino acids or prolonged reaction times at high temperatures.[3][12] The acidic conditions protect the amine group via protonation, which disfavors oxazolone formation. However, direct enolization can still occur over long periods. To mitigate this, use the minimum reaction time necessary for complete conversion and avoid excessive temperatures.
Comparative Data on Esterification Methods
The selection of an esterification method is a critical decision that balances efficiency, safety, and the preservation of stereochemistry.
| Method | Reagents | Racemization Risk | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ in Alcohol | Low (with strict temp. control) | High yields, fast, readily available reagents.[13][14] | SOCl₂ is corrosive and moisture-sensitive; reaction is exothermic. |
| Fischer-Speier | Alcohol, Strong Acid (HCl, H₂SO₄) | Generally Low | Simple, inexpensive, uses common reagents.[15] | Reversible equilibrium reaction; may require high temps and long times.[12][15] |
| Diazomethane | CH₂N₂ in Ether | Negligible | Extremely mild conditions, very high yields, clean reaction.[16] | Diazomethane is highly toxic and explosive; requires special handling.[16][17] |
| TMS-Diazomethane | (CH₃)₃SiCHN₂ | Negligible | Safer, non-explosive alternative to diazomethane.[17] | More expensive than other methods; reagent can be less reactive. |
| Acid Chlorides | Oxalyl Chloride, Ph₃PO (cat.) | Low | Very fast reaction times (<10 min) under mild conditions.[18] | Requires conversion of the amino acid to the acid chloride first.[19] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Methyl Esterification using Thionyl Chloride
This protocol is a general guideline and should be adapted for specific amino acids.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube. Place the flask in an ice/salt or dry ice/acetone bath to cool to -10 °C.
-
Reagent Preparation: Add anhydrous methanol (e.g., 10 mL per 1 g of amino acid) to the cooled flask.
-
Thionyl Chloride Addition: While stirring vigorously, slowly add thionyl chloride (1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above 0 °C.[11] Stir the solution for 10-15 minutes.
-
Amino Acid Addition: Add the N-protected amino acid in small portions to the cold solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The resulting solid is typically the amino acid methyl ester hydrochloride salt, which can be used as is or neutralized for further purification.[11][13]
Protocol 2: Analytical Quantification of Racemization via HPLC (Marfey's Method)
This protocol is used to determine the ratio of L- and D-isomers in your final product.
-
Hydrolysis: Take a small sample of the final ester product and hydrolyze it back to the free amino acid by heating it in 6 M HCl at 110°C for 24 hours in a sealed tube.[20] Evaporate the HCl to dryness.
-
Derivatization: a. Redissolve the amino acid hydrolysate in 50 µL of water. b. Add 100 µL of a 1% (w/v) solution of Marfey's Reagent (L-FDAA) in acetone, followed by 20 µL of 1 M NaHCO₃.[20] c. Incubate the mixture in a heating block at 40°C for 1 hour. d. Quench the reaction by adding 10 µL of 2 M HCl.[6]
-
HPLC Analysis: a. Evaporate the solvent and redissolve the residue in a suitable mobile phase (e.g., 50% acetonitrile/water). b. Inject the sample onto a C18 reversed-phase HPLC column. c. Elute with a gradient of acetonitrile in water containing 0.1% TFA. d. Monitor the elution at 340 nm. The L-L and L-D diastereomers will have different retention times, allowing for their integration and quantification.[6] It is crucial to run standards to confirm peak identity.
Visualized Mechanisms and Workflows
References
- 1. Amino acid dating - Wikipedia [en.wikipedia.org]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. youtube.com [youtube.com]
- 4. creation.com [creation.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 16. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of Benzyl Ethers in Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the deprotection of benzyl ethers in peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of benzyl ethers, offering potential causes and solutions.
Issue 1: Incomplete Deprotection of Benzyl Ethers
Symptoms:
-
HPLC analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the benzyl group still attached.[1]
-
Mass spectrometry data confirms the presence of the benzyl-protected peptide.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Insufficient Acid Strength or Reaction Time (Acidolysis) | For acid-catalyzed cleavage (e.g., HF, TFA), the conditions may be too mild or the reaction time too short.[1][2] Increase the reaction time in increments (e.g., 2, 4, and 6 hours) and analyze the product at each time point by HPLC.[1] For particularly resistant benzyl groups, a stronger acid system may be required.[2] |
| Catalyst Inactivity or Poisoning (Hydrogenolysis) | The palladium catalyst (e.g., Pd/C) may be old, inactive, or poisoned by impurities such as sulfur or certain nitrogen heterocycles.[3][4] Use a fresh batch of catalyst.[4] Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[3][4] Ensure starting materials and solvents are high purity to avoid catalyst poisoning.[3] |
| Insufficient Hydrogen Pressure (Hydrogenolysis) | Atmospheric pressure of hydrogen may not be sufficient for complete deprotection.[3] Utilize a high-pressure hydrogenation apparatus (e.g., a Parr shaker) to increase the hydrogen pressure.[3] |
| Poor Resin Swelling (Solid-Phase) | In solid-phase peptide synthesis, inadequate swelling of the resin can prevent the reagents from accessing all peptide chains.[2] Ensure the resin is properly swelled in a suitable solvent before initiating deprotection.[2] |
| Peptide Aggregation | The formation of secondary structures within the peptide can hinder reagent access to the benzyl ether linkage.[2] Consider adding chaotropic salts or using solvents like N-methylpyrrole (NMP) or dimethylsulfoxide (DMSO) to disrupt aggregation.[5] |
| Steric Hindrance | Bulky neighboring amino acid residues can sterically hinder the approach of the deprotection reagents.[2][3] Extended reaction times or more forceful conditions may be necessary.[2] |
Issue 2: Presence of Side-Products After Deprotection
Symptoms:
-
HPLC analysis reveals multiple unexpected peaks in the crude product.
-
Mass spectrometry identifies species with masses corresponding to alkylated or otherwise modified peptides.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Re-attachment of Benzyl Cations (Acidolysis) | During acid cleavage, the liberated benzyl cation is a reactive electrophile that can re-attach to nucleophilic residues like Tryptophan (Trp), Tyrosine (Tyr), or Methionine (Met).[1][6] Use an effective scavenger cocktail to trap the benzyl cations.[1][7] A common and effective option is "Reagent K".[1] |
| Alkylation of Aromatic Residues | Benzyl cations can alkylate the aromatic rings of residues like Tyrosine.[7][8] The use of scavengers such as thioanisole and phenol is crucial to prevent this.[1] |
| O- to C-Migration of the Benzyl Group | In Tyrosine-containing peptides, an acid-catalyzed migration of the benzyl group from the oxygen to the carbon of the aromatic ring can occur.[8] This can be suppressed by using a mixture of trifluoroacetic acid and acetic acid (7:3) for deprotection.[8] |
| Formation of Dehydroalanine | In peptides containing S-benzyl cysteine, treatment with strong acids like HF can lead to the elimination of benzyl mercaptan, forming a dehydroalanine residue.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting benzyl ethers in peptides?
The two primary methods for benzyl ether deprotection are:
-
Catalytic Hydrogenolysis: This is a mild method that utilizes a palladium catalyst (commonly 10% Pd/C) and a hydrogen source to cleave the benzyl ether bond.[4][10] A safer alternative to hydrogen gas is catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium formate.[4][11]
-
Acid-Catalyzed Cleavage (Acidolysis): This method employs strong acids to cleave the benzyl ether. Historically, liquid hydrogen fluoride (HF) has been widely used, particularly in Boc/Bzl solid-phase peptide synthesis.[12][13] Trifluoroacetic acid (TFA) based cocktails are also common.[1]
Q2: How do I choose between catalytic hydrogenolysis and acid cleavage?
The choice of deprotection method depends on the overall composition and sensitivity of your peptide.
-
Catalytic hydrogenolysis is preferred for peptides that are sensitive to strong acids. However, it is incompatible with peptides containing sulfur (which poisons the catalyst) or other reducible functional groups.[10][14]
-
Acid cleavage is robust and can be used for the simultaneous deprotection of multiple benzyl-based protecting groups and cleavage from the resin in Boc-SPPS.[10][13] However, it is a harsh method that can lead to various side reactions if not properly controlled with scavengers.[6]
Q3: What are scavengers and why are they essential in acid-catalyzed deprotection?
Scavengers are nucleophilic reagents added to the cleavage cocktail during acidolysis to trap reactive carbocations, such as the benzyl cation, that are generated during deprotection.[6][7] Without scavengers, these carbocations can react with nucleophilic side chains of amino acids like Trp, Tyr, and Met, leading to undesired side products.[6] Common scavengers include anisole, p-cresol, thioanisole, and triisopropylsilane (TIS).[1][13]
Q4: My peptide contains a Tyr(Bzl) residue and I'm observing incomplete deprotection with my standard TFA cocktail. What should I do?
The benzyl group on Tyrosine can be more resistant to cleavage.[1] To improve deprotection efficiency, consider the following:
-
Modify your cleavage cocktail: A standard TFA/TIS/H₂O cocktail may be insufficient.[1] Using a more robust scavenger cocktail like "Reagent K" is recommended.[1]
-
Increase scavenger concentration and variety: Thioanisole and phenol are particularly effective at scavenging the benzyl cations generated from Tyr(Bzl) cleavage.[1]
-
Extend the reaction time: A standard 2-hour cleavage may not be enough. Try extending the time to 4-6 hours.[1]
| Recommended Cleavage Cocktail for Tyr(Bzl) Deprotection |
| Cocktail Name |
| TFA/TIS/H₂O |
| Reagent K |
Q5: Can I use catalytic hydrogenolysis if my peptide contains sulfur?
No, peptides containing sulfur (e.g., in Cysteine or Methionine residues) are generally not compatible with catalytic hydrogenolysis using palladium catalysts. Sulfur compounds act as strong poisons for the catalyst, rendering it inactive.[3][4] In such cases, acid-catalyzed cleavage or other alternative deprotection methods should be considered.[4]
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis for Benzyl Ether Deprotection
This protocol provides a general procedure for the deprotection of a C-terminal benzyl ester via catalytic hydrogenolysis.[10]
Materials:
-
Peptide with C-terminal benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Hydrogen source (hydrogen gas or a hydrogen donor like ammonium formate or formic acid)
-
Solvent (e.g., methanol, ethanol, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
Reaction Setup: a. Dissolve the protected peptide in the chosen solvent in a reaction flask. b. Carefully add 10% Pd/C catalyst (typically 10-50% by weight relative to the peptide). c. If using hydrogen gas, evacuate the flask and backfill with hydrogen (repeat 3 times). If using a hydrogen donor, add it to the reaction mixture.
-
Reaction: a. Stir the reaction mixture vigorously at room temperature. b. Monitor the progress of the reaction using a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the filter pad with the reaction solvent. c. Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.
Protocol 2: Final Cleavage and Deprotection with Hydrogen Fluoride (HF)
This protocol is for the final cleavage of a peptide from the resin and removal of benzyl-based side-chain protecting groups in Boc-SPPS. WARNING: Hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment by trained personnel only. [13]
Materials:
-
Peptide-resin
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Liquid hydrogen fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin and a magnetic stir bar in the HF reaction vessel.
-
Add the appropriate scavengers to the vessel. The choice of scavengers depends on the amino acid composition of the peptide.[13]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense a measured amount of liquid HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.[13]
-
Remove the HF by vacuum distillation.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolate the crude peptide by filtration or centrifugation. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Optimizing Coupling Reactions with O-Benzyl-L-isoleucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions involving O-Benzyl-L-isoleucine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide rapid answers and solutions to common issues that may arise during the synthesis of peptides containing O-Benzyl-L-isoleucine.
Q1: My peptide coupling reaction with O-Benzyl-L-isoleucine is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in coupling reactions with O-Benzyl-L-isoleucine are frequently due to the steric hindrance from the β-branched side chain of isoleucine.[1][2] Here are the primary causes and their solutions:
-
Inadequate Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be insufficient for sterically hindered amino acids.[1][3]
-
Insufficient Reaction Time or Temperature: The reaction may be too slow to reach completion under standard conditions.[3]
-
Poor Solubility of Reagents: The protected amino acid or the growing peptide chain may have limited solubility in the chosen solvent.[3]
-
Solution: Ensure all reactants are fully dissolved. High-purity, anhydrous DMF or NMP are common solvent choices.[1][3] If solubility remains an issue, consider using a solvent mixture or adding a small amount of a solubilizing agent like DMSO.[5][6] Sonication can also aid in dissolving the starting materials.[3]
-
-
Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical for the reaction's success.
Q2: I am observing significant racemization of the O-Benzyl-L-isoleucine residue. What can be done to minimize this side reaction?
A2: Racemization is a common side reaction, especially with prolonged activation times or the use of strong, unhindered bases.[1][8] The α-proton of the activated amino acid can be abstracted, leading to a loss of stereochemical integrity.[7][8]
-
Choice of Coupling Reagent and Additives: Some coupling reagents are more prone to causing racemization than others.
-
Base Selection: The basicity and steric bulk of the amine base play a crucial role.
-
Temperature Control: Elevated temperatures can increase the rate of racemization.
-
Pre-activation Time: Prolonged pre-activation can increase the risk of racemization.[8]
Q3: What are other common side reactions when coupling O-Benzyl-L-isoleucine and how can they be avoided?
A3: Besides racemization, other side reactions can occur, impacting the purity and yield of the desired peptide.
-
N-acylurea Formation: This occurs when using carbodiimide reagents (DCC, EDC), where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[1][7]
-
Solution: The addition of HOBt or Oxyma Pure can minimize this side reaction by trapping the O-acylisourea intermediate to form a more reactive ester.[1]
-
-
Guanidinylation: Uronium/aminium coupling reagents like HBTU and HATU can react with the unprotected N-terminal amine of the peptide chain, leading to chain termination.[6]
Q4: How does the O-benzyl protecting group influence the coupling reaction?
A4: The O-benzyl group protects the side-chain hydroxyl group of the isoleucine derivative. While it is a stable protecting group, its presence can contribute to the overall steric bulk of the amino acid, potentially exacerbating the challenges associated with coupling sterically hindered residues.[1] The benzyl group is typically stable to the conditions used for Fmoc and Boc deprotection and is removed under strong acidic conditions or by catalytic hydrogenation.[10][11]
Data Summary
Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Reagent Type | Relative Efficiency | Racemization Risk | Notes |
| DCC/EDC + HOBt | Carbodiimide | Moderate | Low to Medium | Cost-effective, but can lead to N-acylurea formation.[1][4] |
| HBTU/TBTU | Uronium/Aminium | High | Low to Medium | Efficient for most couplings, but HATU is often superior for difficult cases.[2][4] |
| HATU | Uronium/Aminium | Very High | Low | Often the reagent of choice for sterically hindered amino acids.[2][4] |
| COMU | Uronium/Aminium | Very High | Low | A safer alternative to benzotriazole-based reagents with comparable efficiency to HATU.[4][7] |
| PyBOP/PyAOP | Phosphonium | Very High | Low | PyAOP is particularly potent for extremely difficult couplings.[5][12] |
Recommended Reaction Conditions for O-Benzyl-L-isoleucine Coupling
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or NMP | Good solvating properties for peptides and reagents.[3] |
| Base | DIPEA or 2,4,6-Collidine | Sterically hindered, non-nucleophilic bases that minimize side reactions.[3] |
| Temperature | 0°C to 40°C | Lower temperatures can reduce racemization, while moderate heating can overcome steric hindrance.[1][2] |
| Reaction Time | 2 - 24 hours | Sterically hindered couplings often require extended reaction times for completion.[1] |
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling of O-Benzyl-L-isoleucine
This protocol describes a general procedure for coupling O-Benzyl-L-isoleucine to a resin-bound amine using HATU.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with the N-terminal amine deprotected) in anhydrous DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve O-Benzyl-L-isoleucine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[2]
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Troubleshooting with a "Double Coupling"
If the initial coupling is incomplete (positive Kaiser test), a "double coupling" can be performed.[5][12]
-
First Coupling: Follow steps 1-4 of the standard protocol.
-
Washing: After the initial coupling time, drain the reaction solution and wash the resin with DMF (3x).
-
Second Coupling: Prepare a fresh solution of activated O-Benzyl-L-isoleucine as described in steps 2 and 3 of the standard protocol.
-
Reaction: Add the fresh solution to the resin and agitate for an additional 2-4 hours.
-
Monitoring and Washing: Repeat steps 5 and 6 of the standard protocol.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General pathway for peptide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis with Benzyl Protecting Groups
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered when using benzyl-type protecting groups in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with benzyl protecting groups in peptide synthesis?
A1: Benzyl-type protecting groups are widely used, particularly in Boc-based Solid-Phase Peptide Synthesis (SPPS), for the "permanent" protection of side chains. However, their use can lead to several common side reactions, including:
-
Aspartimide Formation: This is a significant base-catalyzed side reaction involving aspartic acid residues protected as benzyl esters (Asp-OBzl). It leads to a mixture of byproducts, including α- and β-peptides, as well as piperidide adducts in Fmoc-SPPS.[1][2] The risk is highest in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[1]
-
O- to C-Alkyl Shift in Tyrosine: During acid-mediated deprotection, the benzyl group protecting the hydroxyl group of tyrosine can migrate to the aromatic ring, resulting in the formation of 3-benzyltyrosine, an impurity that is difficult to separate from the desired peptide.[3]
-
Alkylation of Sensitive Residues: The cleavage of benzyl protecting groups with strong acids generates reactive benzyl carbocations. These can alkylate nucleophilic side chains of amino acids such as tryptophan, methionine, and cysteine.[4][5]
-
Diketopiperazine (DKP) Formation: This side reaction is common at the dipeptide stage, particularly with proline or glycine as the second amino acid. It involves intramolecular cyclization, leading to cleavage of the dipeptide from the resin.[4][6]
-
Premature Cleavage: Benzyl esters used to link the peptide to the resin can be labile under certain conditions, leading to premature cleavage of the peptide chain from the solid support.[5]
Q2: How can I detect and identify these side reactions?
A2: The most effective methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Can separate side products from the desired peptide, allowing for quantification based on peak area. Diastereomeric impurities, such as those arising from racemization during aspartimide formation, can often be resolved with a high-resolution column and optimized gradient.
-
Mass Spectrometry (MS): Can identify the mass of impurities, which helps in elucidating the nature of the side reaction. For example, an increase in mass of 90 Da in a tyrosine-containing peptide could indicate the presence of a benzyl group adduct. Tandem MS (MS/MS) can further help to pinpoint the location of the modification.
Q3: What are scavengers and why are they crucial when using benzyl protecting groups?
A3: Scavengers are nucleophilic reagents added during the final cleavage step with strong acids (e.g., HF or TFMSA). Their purpose is to "trap" reactive carbocations, such as benzyl cations, that are generated from the cleavage of protecting groups.[4] Without scavengers, these carbocations can lead to the alkylation of sensitive amino acid residues.[4] The choice of scavengers depends on the amino acids present in the peptide sequence.
Troubleshooting Guides
Issue 1: Aspartimide Formation in Peptides Containing Asp(OBzl)
Symptoms:
-
Presence of multiple peaks with the same mass as the target peptide in the HPLC chromatogram, corresponding to α- and β-peptides.
-
Detection of byproducts with a mass corresponding to piperidide adducts in Fmoc-SPPS.
-
Loss of chiral purity due to racemization at the aspartic acid residue.[2]
Root Cause: The backbone amide nitrogen following an aspartic acid residue attacks the side-chain β-benzyl ester, forming a five-membered succinimide ring (aspartimide).[2] This is particularly prevalent in sequences with low steric hindrance following the Asp residue, such as Asp-Gly.[2]
Solutions:
-
Modify Deprotection Conditions (Fmoc-SPPS):
-
Modify Cleavage Conditions (Boc-SPPS):
-
Use an Alternative Protecting Group:
Quantitative Comparison of Aspartyl Protecting Groups in Preventing Aspartimide Formation
| Protecting Group | Condition | Extent of Aspartimide Formation | Reference |
| β-benzyl ester (OBzl) | Diisopropylethylamine treatment (24h) | High (reference) | [7] |
| β-cyclohexyl ester (OcHex) | Diisopropylethylamine treatment (24h) | 170-fold reduction compared to OBzl | [7] |
| β-benzyl ester (OBzl) | HF-anisole (9:1, v/v) at 0°C | Rate constant: 73.6 x 10⁻⁶ s⁻¹ | [7] |
| β-cyclohexyl ester (OcHex) | HF-anisole (9:1, v/v) at 0°C | ~3 times slower than OBzl | [7] |
Issue 2: O- to C-Alkyl Shift in Tyrosine-Containing Peptides
Symptoms:
-
A major byproduct with the same mass as the desired peptide is observed in the HPLC and MS analysis.
-
MS/MS sequencing confirms the modification is on a tyrosine residue.
Root Cause: The acid-catalyzed migration of the benzyl group from the hydroxyl group to the aromatic ring of the tyrosine side chain.[3]
Solutions:
-
Modify Deprotection/Cleavage Conditions:
-
For Boc deprotection steps, using a mixture of trifluoroacetic acid and acetic acid (e.g., 7:3) can suppress the loss of the O-benzyl group and the formation of 3-benzyltyrosine.[3]
-
For the final cleavage, using HBr in a mixture of phenol and p-cresol instead of HBr in trifluoroacetic acid can reduce this side reaction.[3]
-
-
Use Scavengers:
-
The addition of scavengers like thioanisole to the cleavage cocktail can help to suppress the rearrangement by providing an alternative substrate for the benzyl cation.
-
Issue 3: Alkylation of Tryptophan, Methionine, or Cysteine Residues
Symptoms:
-
Presence of byproducts with a mass increase corresponding to the addition of a benzyl group (+90 Da) or other alkyl groups from scavengers.
-
MS analysis shows modification on Trp, Met, or Cys residues.
Root Cause: Alkylation of the sensitive, nucleophilic side chains of these amino acids by carbocations generated during the acidic cleavage of benzyl and other protecting groups.[4][5]
Solutions:
-
Use an Effective Scavenger Cocktail:
Experimental Protocols
Protocol 1: Preparation of "Reagent K" Cleavage Cocktail
Objective: To prepare a cleavage cocktail effective at scavenging carbocations and preventing the alkylation of sensitive residues.
Materials:
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Water
-
Thioanisole
-
1,2-ethanedithiol (EDT)
Procedure:
-
In a well-ventilated fume hood, carefully combine the following reagents in the specified proportions:
-
82.5% TFA
-
5% phenol
-
5% water
-
5% thioanisole
-
2.5% 1,2-ethanedithiol (EDT)[1]
-
-
Mix the components thoroughly until a homogenous solution is obtained.
-
Store the reagent in a tightly sealed, appropriate container, protected from light.
Protocol 2: Modified Fmoc Deprotection to Reduce Aspartimide Formation
Objective: To perform Fmoc deprotection under conditions that minimize the risk of aspartimide formation.
Materials:
-
Peptide-resin
-
N,N-dimethylformamide (DMF)
-
Piperidine
-
1-hydroxybenzotriazole (HOBt)
Procedure:
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.[2]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the piperidine/HOBt deprotection solution to the resin.
-
Agitate the mixture gently for 10 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. peptide.com [peptide.com]
- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of O-Benzyl-L-isoleucine p-toluenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of O-Benzyl-L-isoleucine p-toluenesulfonate. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude O-Benzyl-L-isoleucine p-toluenesulfonate?
A1: The primary and most effective method for purifying O-Benzyl-L-isoleucine p-toluenesulfonate is recrystallization. This method is well-suited for crystalline solids and can effectively remove most impurities.[1][2] Another technique is trituration, which involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.[3] While column chromatography is a standard purification technique in organic synthesis, it should be used with caution for benzyl tosylates as they can be unstable on acidic silica gel.[1]
Q2: What are the common impurities in a synthesis of O-Benzyl-L-isoleucine p-toluenesulfonate?
A2: Common impurities can arise from starting materials, side reactions, or product degradation. These may include:
-
Unreacted L-isoleucine
-
Excess p-toluenesulfonic acid
-
Residual benzyl alcohol
-
By-products from side reactions
-
Degradation products, which can result from exposure to high temperatures or acidic conditions.[1][4]
-
Potential genotoxic impurities, such as other p-toluenesulfonate esters, may form if alcohols like methanol or ethanol are present in the reaction.[5][6]
Q3: My purified product is a white solid, but it's turning brown or reddish over time. What is happening?
A3: The development of a brown or reddish color indicates product decomposition. Benzyl tosylates can be unstable, and this degradation can occur even in the solid state.[1][4] To minimize this, it is crucial to store the purified compound at low temperatures (e.g., –20°C) and protected from light.[1] Handling the compound under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.[1]
Q4: What is the recommended way to store O-Benzyl-L-isoleucine p-toluenesulfonate?
A4: The free benzyl ester form of isoleucine is often unstable and can degrade at room temperature.[7] It is highly advantageous to store the compound as its p-toluenesulfonate salt, which is more stable.[7] For long-term storage, keep the salt in a tightly sealed container at low temperatures (–20°C is recommended) and in the dark to prevent degradation.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of O-Benzyl-L-isoleucine p-toluenesulfonate.
Issue 1: Low Yield After Recrystallization
-
Possible Cause: The chosen recrystallization solvent or solvent system has too high a solubility for the product, even at low temperatures, leading to significant loss in the mother liquor.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems. The goal is to find a system where the product is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Cooling Procedure: Ensure the solution is cooled slowly to allow for maximum crystal formation. A gradual cooling process, followed by a period at a lower temperature (e.g., in an ice bath or refrigerator), can improve yields.
-
Seeding: If crystallization is slow or incomplete, adding a seed crystal of the pure product to the cooled, saturated solution can initiate crystallization and improve recovery.[8]
-
Concentration: Before cooling, ensure the solution is sufficiently concentrated. If the solution is too dilute, crystallization will be inefficient.
-
Issue 2: Product "Oiling Out" Instead of Crystallizing
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the product, or significant impurities are present, depressing the melting point.
-
Solution:
-
Change Solvent: Switch to a lower-boiling point solvent or solvent mixture.
-
Lower the Temperature: Ensure the solution is not supersaturated to a degree that favors oiling out. Try crystallizing from a slightly more dilute solution.
-
Pre-purification: If impurities are the cause, consider a preliminary purification step, such as a wash with a suitable solvent or a quick trituration before attempting recrystallization.
-
Issue 3: Poor Purity After a Single Recrystallization
-
Possible Cause: The crude material is highly impure, or the chosen solvent does not effectively discriminate between the product and a key impurity.
-
Solution:
-
Multiple Recrystallizations: Perform a second recrystallization. The purity of the crystalline material generally increases with each successive recrystallization, although yield will decrease.
-
Solvent Choice: Select a different solvent system that may have better selectivity for precipitating the desired compound while leaving impurities dissolved.
-
Aqueous Wash: Before recrystallization, consider dissolving the crude product in an organic solvent and performing an aqueous wash. A wash with a weak base (e.g., 5% sodium bicarbonate solution) can help remove acidic impurities like residual p-toluenesulfonic acid.[9]
-
Issue 4: Product Decomposition During Column Chromatography
-
Possible Cause: Benzyl tosylates are known to be unstable on standard silica gel, which is acidic.[1] The acidic nature of the silica can catalyze the formation of a stable benzylic cation, leading to decomposition.[1] This may be observed as streaking on a TLC plate or the appearance of new spots in collected fractions.[1]
-
Solution:
-
Deactivate Silica Gel: Neutralize the silica gel by preparing a slurry with the eluent and adding approximately 1% triethylamine or another suitable base before packing the column.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[1]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the stationary phase.[1]
-
Alternative Purification: If decomposition persists, recrystallization is a much better alternative for this class of compounds.[1]
-
Experimental Protocols & Data
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of O-Benzyl-L-isoleucine p-toluenesulfonate.
-
Solvent Selection: Choose an appropriate solvent or solvent system from the table below.
-
Dissolution: Place the crude O-Benzyl-L-isoleucine p-toluenesulfonate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 1: Recrystallization Solvent Systems
| Solvent System | Application Notes | Reference |
| Ethyl acetate / Ether | A common system for amino acid benzyl ester tosylates. | [7] |
| Acetone / Ether | Another effective binary solvent system for purification. | [10] |
| Ethyl acetate | Can be used as a single solvent for recrystallization. | [7] |
| Ethanol | Mentioned as a potential solvent for recrystallization. | [1] |
| Toluene | Used as the reaction and crystallization solvent in industrial preparations. | [8] |
| tert-Butyl methyl ether | Used to crystallize the product from the reaction mixture. | [11][12] |
Visualizations
Experimental Workflow
Caption: General workflow for the purification of O-Benzyl-L-isoleucine p-toluenesulfonate by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Impurity Source Relationship
Caption: Relationship between potential sources and common impurities in the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [restek.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US8138370B2 - Method of producing optically active α-amino acid benzyl esters - Google Patents [patents.google.com]
- 12. EP2062873A1 - Process for production of optically active alpha-amino acid benzyl ester - Google Patents [patents.google.com]
stability issues with L-Isoleucine benzyl ester under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-Isoleucine benzyl ester under acidic conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for L-Isoleucine benzyl ester under acidic conditions?
A1: The primary degradation pathway for L-Isoleucine benzyl ester in the presence of acid is hydrolysis.[1] This reaction involves the cleavage of the ester bond, yielding L-Isoleucine and benzyl alcohol as the main degradation products. The reaction is reversible, and the equilibrium can be influenced by the concentration of water.[1]
Q2: What factors can influence the stability of L-Isoleucine benzyl ester in acidic solutions?
A2: Several factors can affect the stability of L-Isoleucine benzyl ester under acidic conditions:
-
pH: The rate of hydrolysis is catalyzed by the presence of acid. Lower pH values generally lead to a faster degradation rate.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2]
-
Solvent: The choice of solvent can impact stability. While aqueous solutions facilitate hydrolysis, organic solvents may slow down the degradation. However, certain organic solvents, like toluene, have been associated with an increased risk of racemization at elevated temperatures.[3] Using solvents like cyclohexane can help minimize racemization.[4][5]
-
Acid Type and Concentration: The strength and concentration of the acid used as a catalyst will directly influence the rate of hydrolysis.
Q3: Can racemization of L-Isoleucine benzyl ester occur under acidic conditions?
A3: Yes, racemization of the chiral center of the isoleucine moiety can occur under certain acidic conditions, particularly at elevated temperatures and in specific solvents.[3][6] This is a critical consideration in applications where the stereochemical integrity of the amino acid is important. It is advisable to use the mildest acidic conditions and lowest temperatures necessary for the intended application to minimize the risk of racemization.
Q4: How can I monitor the degradation of L-Isoleucine benzyl ester in my experiments?
A4: The degradation of L-Isoleucine benzyl ester can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7][8] An appropriate HPLC method should be able to separate and quantify the intact L-Isoleucine benzyl ester from its primary degradation product, L-isoleucine, and any other potential impurities or byproducts. UV detection is typically suitable for this analysis.[9] Quantitative Nuclear Magnetic Resonance (qNMR) can also be a powerful tool for quantifying the parent compound and its degradation products.[10][11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving L-Isoleucine benzyl ester under acidic conditions.
Issue 1: Rapid loss of L-Isoleucine benzyl ester in an acidic solution.
-
Possible Cause: The acidic conditions (pH, temperature) are too harsh, leading to accelerated hydrolysis.
-
Troubleshooting Steps:
-
Reduce Temperature: If experimentally feasible, lower the temperature of the reaction or storage solution. Degradation rates typically decrease significantly with a reduction in temperature.[2]
-
Increase pH: If the experimental protocol allows, increase the pH of the solution by using a less concentrated acid or a buffer system.
-
Solvent Modification: If in an aqueous environment, consider if a co-solvent could be used to reduce the water activity and slow down hydrolysis.
-
Issue 2: Appearance of unexpected peaks in the HPLC chromatogram during stability testing.
-
Possible Cause: Formation of byproducts other than L-isoleucine and benzyl alcohol, or impurities in the starting material. Another possibility is racemization, leading to the formation of diastereomers which might separate under certain chiral HPLC conditions.
-
Troubleshooting Steps:
-
Peak Identification: Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. This can help in elucidating their structures.
-
Check for Racemization: Employ a chiral HPLC method to check for the presence of the D-allo-isoleucine benzyl ester or D-allo-isoleucine.[5]
-
Analyze Starting Material: Run a chromatogram of the initial L-Isoleucine benzyl ester to ensure the unexpected peaks are not impurities from the start.
-
Review Stress Conditions: Extreme conditions (e.g., very high temperatures or highly concentrated acids) might lead to more complex degradation pathways. Consider using milder stress conditions.
-
Issue 3: Poor peak shape (e.g., tailing) in the HPLC analysis of L-Isoleucine benzyl ester and L-isoleucine.
-
Possible Cause: Secondary interactions between the analytes and the stationary phase, or issues with the mobile phase or column. Basic compounds are particularly prone to tailing on standard C18 columns.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate. For basic compounds like amino acids and their esters, a low pH (e.g., 2-3) is often used to ensure they are protonated and exhibit better peak shape.[12]
-
Column Choice: If tailing persists, consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which can reduce interactions with free silanol groups.[12][13]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample.[13][14]
-
System Check: Ensure the column is not clogged and that there are no issues with the HPLC system itself. Flushing the column or replacing it may be necessary.[14][15]
-
Experimental Protocols
Forced Degradation Study of L-Isoleucine Benzyl Ester under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of L-Isoleucine benzyl ester in an acidic solution.
Objective: To determine the degradation profile of L-Isoleucine benzyl ester under acidic stress and to identify the primary degradation products.
Materials:
-
L-Isoleucine benzyl ester
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of L-Isoleucine benzyl ester in a suitable solvent (e.g., a small amount of acetonitrile or methanol to dissolve, then dilute with water) at a concentration of 1 mg/mL.
-
Stress Condition:
-
In a volumetric flask, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots of the stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately after withdrawal, neutralize the aliquot with an equivalent volume of 0.1 M NaOH to stop the degradation reaction.
-
Analysis:
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A typical starting point would be 95% A, ramped to a higher percentage of B over 15-20 minutes to elute the more nonpolar benzyl ester.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Representative Degradation Profile of L-Isoleucine Benzyl Ester in 0.1 M HCl at 60°C
| Time (hours) | L-Isoleucine Benzyl Ester (%) | L-Isoleucine (%) | Total Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 92.5 | 7.4 | 99.9 |
| 4 | 85.1 | 14.8 | 99.9 |
| 8 | 71.3 | 28.5 | 99.8 |
| 24 | 45.8 | 54.0 | 99.8 |
Note: This table presents illustrative data. Actual degradation rates will depend on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Primary degradation pathway of L-Isoleucine benzyl ester.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Frontiers | Temperature and pH dependent degradation of AH6 3:1 and AH6 5:1 poly(beta-amino ester) polymers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. ijsdr.org [ijsdr.org]
- 8. ijcrt.org [ijcrt.org]
- 9. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. uhplcs.com [uhplcs.com]
- 13. restek.com [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mastelf.com [mastelf.com]
Technical Support Center: Optimization of Fischer-Speier Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fischer-Speier esterification reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Fischer-Speier esterification in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has produced a very low yield of the desired ester. What are the potential causes and how can I improve it?
A: Low ester yield is a frequent issue in Fischer-Speier esterification, which is an equilibrium-controlled reaction.[1][2] Several factors can contribute to this problem. The primary strategies to enhance yield involve shifting the reaction equilibrium towards the product side.[3][4]
-
Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time.
-
Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants (hydrolysis).[1]
-
Solution: Remove water as it forms. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or hexane to sequester water.[3][5][6]
-
Drying Agents: Adding anhydrous salts such as magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture.[7]
-
Dehydrating Catalyst: Using concentrated sulfuric acid not only as a catalyst but also as a dehydrating agent.[2]
-
-
-
Insufficient Catalyst: The concentration of the acid catalyst may be too low to effectively protonate the carboxylic acid and drive the reaction forward.
-
Solution: Increase the catalyst loading. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and various Lewis acids.[7]
-
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.
-
Solution: Increase the reaction temperature, typically by heating to reflux. The optimal temperature depends on the boiling points of the alcohol and solvent used.[5]
-
-
Use of Excess Reactant: Le Chatelier's principle dictates that using a large excess of one reactant (usually the less expensive one, like the alcohol) will drive the equilibrium towards the formation of the ester.[2][3][4]
Issue 2: Difficulty in Product Purification
Q: I am struggling to isolate a pure sample of my ester from the reaction mixture. What are the common impurities and effective purification strategies?
A: Purification challenges in Fischer esterification often arise from the presence of unreacted starting materials, the acid catalyst, and byproducts.
-
Common Impurities:
-
Unreacted carboxylic acid
-
Excess alcohol
-
Acid catalyst (e.g., H₂SO₄)
-
Side products from reactions like alcohol dehydration (especially with tertiary alcohols).[7]
-
-
Purification Protocol:
-
Neutralization and Extraction: After the reaction is complete, cool the mixture and perform a liquid-liquid extraction.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[9]
-
Solvent Removal: Remove the solvent using a rotary evaporator.[5]
-
Distillation or Recrystallization:
-
Issue 3: Side Reactions and Byproduct Formation
Q: I have identified unexpected byproducts in my reaction. What are the likely side reactions and how can I minimize them?
A: Side reactions can reduce the yield of the desired ester and complicate purification.
-
Alcohol Dehydration: Tertiary alcohols are particularly prone to elimination (dehydration) in the presence of strong acids, forming alkenes.[7] Secondary alcohols can also undergo this side reaction at higher temperatures.
-
Solution: Use milder reaction conditions or a different esterification method, such as the Steglich esterification, for sensitive alcohols.[7]
-
-
Ether Formation: At high temperatures, the alcohol can undergo acid-catalyzed self-condensation to form an ether.
-
Solution: Maintain careful temperature control and avoid excessively high temperatures.
-
-
Charring/Decomposition: Aggressive reaction conditions (high temperature and high acid concentration) can lead to the decomposition of starting materials or products, appearing as a dark tarry substance.
-
Solution: Use more moderate temperatures and catalyst concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in Fischer-Speier esterification?
A1: The acid catalyst, typically a strong Brønsted acid like sulfuric acid or a Lewis acid, plays a crucial role in activating the carboxylic acid.[11] It protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4][12]
Q2: Can I perform Fischer-Speier esterification without a solvent?
A2: Yes, it is possible to carry out the reaction without a solvent, especially when using a large excess of the alcohol. In such cases, the alcohol serves as both a reactant and the solvent.[7]
Q3: How do I choose the appropriate catalyst for my reaction?
A3: The choice of catalyst depends on the sensitivity of your substrates.
-
Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst that also acts as a dehydrating agent.[12] However, its strong acidity can cause side reactions with sensitive functional groups.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, strong acid that is often easier to handle than sulfuric acid.[7]
-
Lewis Acids (e.g., Sc(OTf)₃, B(C₆F₅)₃): These are generally milder catalysts and can be used for substrates that are sensitive to strong Brønsted acids.[7][13]
-
Solid Acid Catalysts (e.g., Amberlyst-15, functionalized silica): These are heterogeneous catalysts that can be easily filtered off after the reaction, simplifying purification.[12][14]
Q4: What is a Dean-Stark apparatus and how does it improve esterification yield?
A4: A Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture through azeotropic distillation.[6][15] By removing a product (water), it shifts the reaction equilibrium to the right, favoring the formation of the ester and thereby increasing the yield, in accordance with Le Châtelier's principle.[3]
Q5: What are typical reaction times and temperatures for Fischer-Speier esterification?
A5: Typical reaction times can vary from 1 to 10 hours, and temperatures generally range from 60 to 110 °C, often at the reflux temperature of the alcohol or solvent being used.[7] However, these conditions can be adjusted based on the specific reactants and catalyst used.
Data Presentation
Table 1: Effect of Reactant Ratio on Ester Yield
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference |
| Acetic Acid | Ethanol | 1:1 | 65 | [3] |
| Acetic Acid | Ethanol | 1:10 | 97 | [3] |
| Acetic Acid | Ethanol | 1:100 | 99 | [3] |
| Bioethanol | Ethanoic Acid | 1:2 | >80 | [16] |
Table 2: Comparison of Catalysts and Conditions for Ester Synthesis
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ (catalytic) | Methanol | 65 | - | 90 | [5] |
| Hydroxy Acid | Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux | 2 | 95 | [5] |
| Hippuric Acid | Cyclohexanol | p-TsOH (catalytic) | Toluene | Reflux | 30 | 96 | [5] |
| D-Tartaric Acid | Benzyl Alcohol | p-TsOH (5 mol%) | Benzene | Reflux | 20 | 57 | [5] |
| 1-Methyl-3-indoleacetic acid | Methanol | B(C₆F₅)₃ (5 mol%) | Toluene | 100 | 24 | 100 | [13] |
| Lauric Acid | Methanol | HO-SAS (supported) | Methanol | 110 | 0.05 | >99 | [14] |
Experimental Protocols
General Protocol for Fischer-Speier Esterification using Reflux
-
Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is dry.[9]
-
Reagents: To the round-bottom flask, add the carboxylic acid, the alcohol (often in excess), and a magnetic stir bar.
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄) to the stirring mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for the desired reaction time (e.g., 1-4 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[5]
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
-
Purification:
Visualizations
Caption: General experimental workflow for Fischer-Speier esterification.
Caption: Troubleshooting logic for low yield in Fischer-Speier esterification.
References
- 1. quora.com [quora.com]
- 2. Video: Esterification - Concept [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 16. researchgate.net [researchgate.net]
avoiding side product formation in tosylate salt synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of tosylate salts, with a primary focus on preventing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting a functional group to a tosylate?
A1: The primary role of a tosylate group (TsO-) is to function as an excellent leaving group in nucleophilic substitution (SN2) and elimination (E2) reactions.[1][2][3][4] Hydroxyl groups (-OH) in alcohols, for instance, are poor leaving groups.[1] By converting an alcohol to a tosylate, it becomes readily displaceable by a wide range of nucleophiles, facilitating the synthesis of more complex molecules.[3][4]
Q2: What are the most common side products observed during tosylate synthesis?
A2: The most frequently encountered side products include:
-
Chlorinated byproducts: Formation of an alkyl or aryl chloride instead of the desired tosylate.[5][6]
-
Elimination products: Formation of alkenes, particularly when dealing with secondary or tertiary substrates.[6]
-
Di- or multi-tosylated products: In molecules with multiple reactive sites (e.g., diols), over-tosylation can occur.[5][7]
-
Unreacted starting material: Incomplete conversion of the starting alcohol or amine.[5][8]
-
Hydrolysis of tosyl chloride: Tosyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid.[8]
Q3: How can I minimize the formation of chlorinated byproducts?
A3: The formation of chlorinated byproducts is a common issue that can be mitigated by:
-
Base Selection: Pyridine is often a better choice than triethylamine (TEA).[5][6] Pyridine acts as a base to neutralize the HCl generated during the reaction without producing a high concentration of nucleophilic chloride ions.[1][3][5] TEA, on the other hand, forms triethylammonium chloride, which can be a source of chloride ions for a subsequent SN2 reaction.[6]
-
Solvent Choice: Using non-polar or less polar aprotic solvents like dichloromethane (DCM) or toluene can reduce the rate of the SN2 reaction leading to the chlorinated byproduct.[6] Polar aprotic solvents like DMF can accelerate this unwanted side reaction.[6]
-
Use of p-Toluenesulfonic Anhydride (Ts₂O): This reagent avoids the introduction of chloride ions into the reaction mixture altogether.
-
Catalyst: The use of 1-methylimidazole (1-MI) as a catalyst has been shown to suppress chlorination.[5][9]
Q4: My reaction is yielding a significant amount of elimination product. What can I do?
A4: To favor substitution over elimination, consider the following:
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[6]
-
Base Strength: Use a non-hindered, weaker base. Strong, bulky bases will favor elimination.
-
Substrate Structure: Elimination is more prevalent with secondary and tertiary substrates. If possible, consider a synthetic route where the tosylate is formed on a primary carbon.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inadequate Base: The chosen base may not be strong enough.[8] 2. Low Reaction Temperature: Insufficient thermal energy.[8] 3. Poor Solvent Choice: Reactants are not fully dissolved.[8] 4. Decomposed Tosyl Chloride: Hydrolysis due to moisture.[8] | 1. Use a stronger base such as potassium carbonate or potassium tert-butoxide.[8] 2. Incrementally increase the reaction temperature.[8] 3. Switch to a more suitable solvent like acetonitrile (ACN) or tetrahydrofuran (THF).[8] 4. Use freshly opened or properly stored tosyl chloride and ensure anhydrous conditions.[5][8] |
| Formation of Chlorinated Byproduct | 1. In situ Generation of HCl: HCl produced reacts with the tosylate.[5] 2. Use of Triethylamine (TEA): Forms a nucleophilic chloride salt.[6] 3. Polar Aprotic Solvent: Solvents like DMF accelerate the SN2 reaction of the chloride ion.[6] | 1. Use a base like pyridine which also acts as a solvent and scavenges HCl.[5] 2. Replace TEA with pyridine.[6] 3. Use a less polar solvent such as dichloromethane (DCM) or toluene.[6] 4. Consider using p-toluenesulfonic anhydride instead of tosyl chloride. |
| Formation of Multiple Tosylated Products (in poly-hydroxylated compounds) | 1. Over-tosylation: Reaction conditions are too harsh.[5] 2. Lack of Protecting Groups: No regioselective control.[5] | 1. Reduce the equivalents of tosyl chloride and lower the reaction temperature.[5] 2. Employ protecting group strategies to selectively block other hydroxyl groups.[5] 3. For diols, using an excess of the diol can favor mono-tosylation.[7] |
| Difficult Purification | 1. Presence of multiple side products. 2. Unreacted tosyl chloride. | 1. Optimize reaction conditions to minimize side products. 2. Excess tosyl chloride can be quenched with water or a simple amine.[10] It can also be removed by reacting with cellulosic materials like filter paper.[11] 3. Purification can often be achieved by recrystallization or column chromatography.[12][13] |
Quantitative Data Summary
The following tables provide a summary of how reaction conditions can influence the product distribution in tosylation reactions.
Table 1: Influence of Base and Solvent on Product Distribution
| Starting Material | Base | Solvent | Desired Tosylate Yield (%) | Chlorinated Byproduct Yield (%) |
| Benzyl Alcohol | Pyridine | DCM | >95 | <5 |
| Benzyl Alcohol | Triethylamine | DMF | ~60 | ~40 |
| 4-Nitrobenzyl alcohol | Triethylamine | Acetonitrile | 5-10 | 90-95[6] |
| 4-Bromobenzyl alcohol | Triethylamine | Acetonitrile | 30-35 | 65-70[6] |
Table 2: General Yields for Tosylation under Optimized Conditions
| Substrate Type | Typical Yield (%) | Reference |
| Primary Alcohols | 90-98 | [14] |
| Secondary Alcohols | 90-98 | [14] |
| Phenols | 90-98 | [14] |
| Allylic Alcohols | Good | [14] |
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol using Pyridine
-
Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine (5-10 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding cold water or ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.[12]
Visualizations
Caption: Mechanism of alcohol tosylation.
Caption: Pathways to common side products.
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jchemlett.com [jchemlett.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile removal of tosyl chloride from tosylates using cellulosic materials, e.g., filter paper [agris.fao.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Analytical Methods for O-Benzyl-L-isoleucine toluene-p-sulphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of O-Benzyl-L-isoleucine toluene-p-sulphonate. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and stability of this key intermediate in pharmaceutical synthesis. This document outlines various chromatographic and spectroscopic methods, presenting their principles, experimental protocols, and comparative performance data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both purity determination and enantiomeric excess analysis.
Reversed-Phase HPLC (RP-HPLC) for Purity and Assay
RP-HPLC is the primary method for assessing the purity of this compound and quantifying its content. This technique separates the target compound from process-related impurities and degradation products.
Table 1: Comparison of RP-HPLC Methods for Amino Acid Ester Analysis
| Parameter | Method A: General Amino Acid Ester | Method B: p-Toluenesulfonate Analysis |
| Column | C18, 4.6 x 150 mm, 5 µm | ZIC-HILIC, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile | A: AcetonitrileB: Ammonium acetate buffer |
| Gradient | 20% B to 80% B over 20 minutes | Isocratic (e.g., 90:10 A:B) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 220 nm and 254 nm | UV at 254 nm |
| LOD/LOQ | Not specified | Not specified for this compound |
| Primary Use | Purity of the amino acid ester | Analysis of the tosylate counter-ion |
Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric purity of O-Benzyl-L-isoleucine is critical, as the presence of the D-enantiomer can have significant pharmacological implications. Chiral HPLC is the gold standard for this determination.[1]
Table 2: Chiral HPLC Method for Amino Acid Benzyl Esters
| Parameter | Method C: Chiral Separation |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with a chiral selector additive |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of L- and D-isoleucine benzyl ester enantiomers |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
¹H and ¹³C NMR for Structural Confirmation
Standard ¹H and ¹³C NMR spectra are used to confirm the identity of the compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
Chiral NMR for Enantiomeric Purity
An alternative to chiral HPLC for determining enantiomeric excess is the use of NMR with a chiral solvating agent (CSA).[2][3][4] This method relies on the formation of transient diastereomeric complexes that exhibit distinct NMR signals for each enantiomer.[4]
Table 3: Comparison of NMR Methods
| Method | ¹H NMR with Chiral Solvating Agent |
| Principle | Formation of diastereomeric complexes with a CSA, leading to separate signals for each enantiomer.[4] |
| Chiral Solvating Agent | e.g., (R)-(-)-Mandelic acid or (R)-1,1'-Bi-2-naphthol[4] |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Data Analysis | Integration of the distinct signals corresponding to the L- and D-enantiomers to calculate the enantiomeric excess. |
| Advantages | Rapid analysis, no need for a dedicated chiral column.[2][3] |
| Limitations | Lower sensitivity compared to chiral HPLC, potential for signal overlap. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling.
Table 4: Mass Spectrometry Parameters
| Parameter | Expected Values |
| Molecular Weight | 393.5 g/mol [5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Expected Ions | [M+H]⁺ at m/z 222.15 (for O-Benzyl-L-isoleucine)[M-H]⁻ at m/z 171.02 (for p-toluenesulfonic acid) |
| Primary Use | Molecular weight confirmation and impurity identification. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Determination
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 220 nm and 254 nm.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Protocol 2: Chiral NMR for Enantiomeric Excess
-
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 0.75 mL of CDCl₃.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher instrument.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for detecting minor enantiomeric impurities.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomeric complexes.
-
Integrate the signals corresponding to the L- and D-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Integral_L - Integral_D) / (Integral_L + Integral_D) ] * 100.
-
Visualizations
Caption: Workflow for RP-HPLC Purity Analysis.
Caption: Workflow for Chiral NMR Analysis.
References
A Researcher's Guide to Purity Analysis of L-Isoleucine Benzyl Ester: An HPLC-Centric Comparison
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of starting materials like L-Isoleucine benzyl ester is a critical, non-negotiable step in the synthesis of peptide-based therapeutics and other chiral molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of L-Isoleucine benzyl ester, supported by detailed experimental protocols and performance data to aid in method selection and implementation.
The primary analytical challenge in the quality control of L-Isoleucine benzyl ester lies in the accurate quantification of the active pharmaceutical ingredient (API) and the detection and quantification of potential impurities. These impurities can include starting materials such as L-Isoleucine and benzyl alcohol, by-products from the synthesis process, and, most critically, the undesired D-enantiomer (D-Isoleucine benzyl ester), which can have significantly different pharmacological and toxicological profiles.
Comparative Analysis of Analytical Methodologies
While several analytical techniques can be employed for the purity assessment of L-Isoleucine benzyl ester, HPLC, particularly chiral HPLC, stands out as the most robust and widely used method. The following table provides a comparative overview of the available analytical techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of analytes between a stationary phase and a mobile phase. Chiral stationary phases (CSPs) enable the separation of enantiomers. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantitative analysis. |
| Primary Use | Gold standard for enantiomeric and chemical purity determination. | Analysis of volatile impurities and residual solvents. Can be used for chiral analysis after derivatization. | Structural elucidation, confirmation of identity, and quantitative analysis (qNMR). |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization to increase volatility and thermal stability. | Dissolution in a deuterated solvent. |
| Key Advantages | - Direct enantiomeric separation. - High resolution and sensitivity. - Well-established and robust methodology. | - High sensitivity for volatile compounds. - Provides structural information through mass spectra. | - Non-destructive. - Provides unambiguous structural information. - qNMR offers high accuracy without the need for identical reference standards. |
| Limitations | - Requires specialized and expensive chiral columns. - Method development for optimal separation can be time-consuming. | - Not suitable for non-volatile impurities. - Derivatization adds complexity and potential for error. | - Lower sensitivity compared to HPLC and GC-MS. - May not be suitable for detecting trace-level impurities. |
Spotlight on HPLC: A Detailed Protocol for Purity Analysis
Chiral HPLC is the preferred method for the comprehensive purity analysis of L-Isoleucine benzyl ester due to its ability to simultaneously assess both chemical and enantiomeric purity. Polysaccharide-based chiral stationary phases, such as those derived from amylose or cellulose, have demonstrated excellent performance in resolving the enantiomers of amino acid esters.
Experimental Protocol: Chiral HPLC Analysis of L-Isoleucine Benzyl Ester
This protocol outlines a typical method for the chiral HPLC analysis of L-Isoleucine benzyl ester.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based chiral stationary phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a solution of L-Isoleucine benzyl ester reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare a solution of the L-Isoleucine benzyl ester sample to be tested in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Spiked Sample Solution (for impurity identification): Prepare a solution of the L-Isoleucine benzyl ester sample and spike it with known potential impurities (e.g., D-Isoleucine benzyl ester, L-Isoleucine, benzyl alcohol) to confirm their retention times.
4. Data Analysis:
-
The purity of L-Isoleucine benzyl ester is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The enantiomeric purity is calculated by comparing the peak area of the L-enantiomer to the peak area of the D-enantiomer.
Expected Performance Data
The following table summarizes the expected performance of the described chiral HPLC method.
| Parameter | Expected Value |
| Retention Time (L-Isoleucine benzyl ester) | ~ 8-12 min |
| Retention Time (D-Isoleucine benzyl ester) | ~ 10-15 min |
| Resolution (between L and D enantiomers) | > 2.0 |
| Tailing Factor (L-Isoleucine benzyl ester) | 0.9 - 1.5 |
| Limit of Detection (LOD) for D-enantiomer | ~ 0.01% |
| Limit of Quantification (LOQ) for D-enantiomer | ~ 0.03% |
Note: Retention times and resolution may vary depending on the specific column and HPLC system used.
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the logical workflow for the HPLC analysis and the synthesis of L-Isoleucine benzyl ester, highlighting the points where impurities may be introduced.
Conclusion
For the comprehensive purity assessment of L-Isoleucine benzyl ester, chiral HPLC emerges as the superior analytical technique. It offers the distinct advantage of simultaneously determining both chemical and enantiomeric purity with high sensitivity and resolution. While other methods like GC-MS and NMR serve as valuable orthogonal techniques for identifying specific volatile impurities and confirming the compound's structure, they do not replace the need for a robust chiral HPLC method in a quality control setting. The detailed protocol and performance data provided in this guide offer a solid foundation for researchers to develop and implement reliable analytical procedures for this critical raw material, ultimately contributing to the quality and safety of the final pharmaceutical products.
A Comparative Guide to O-Benzyl-L-isoleucine and Other Protected Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups for amino acids is a critical determinant of the success of a synthetic strategy. This is particularly true for sterically hindered amino acids such as L-isoleucine, where inefficient coupling and potential racemization are significant concerns. This guide provides an objective comparison of O-Benzyl-L-isoleucine with other commonly used protected L-isoleucine derivatives, namely Boc-L-isoleucine, Fmoc-L-isoleucine, and Z-L-isoleucine, supported by experimental data and detailed protocols.
Introduction to Protected Amino Acids in Peptide Synthesis
Peptide synthesis involves the sequential coupling of amino acids to form a polypeptide chain. To ensure the specific formation of the desired peptide bond, the α-amino group of the incoming amino acid and any reactive side chains must be temporarily blocked or "protected." The choice of protecting group strategy dictates the overall approach to the synthesis, influencing factors such as coupling efficiency, racemization, and the conditions required for deprotection.
O-Benzyl-L-isoleucine is commonly used as a C-terminal protecting group, where the benzyl ester masks the carboxylic acid. This strategy is particularly relevant in solution-phase peptide synthesis. The other protected amino acids discussed here—Boc-L-isoleucine, Fmoc-L-isoleucine, and Z-L-isoleucine—are primarily used for the temporary protection of the α-amino group in both solution-phase and solid-phase peptide synthesis (SPPS).
Performance Comparison of Protected L-Isoleucine Derivatives
The performance of different protected L-isoleucine derivatives can be evaluated based on several key parameters: coupling efficiency, the extent of racemization during activation and coupling, and the yield of the deprotection step. Due to the sterically hindered nature of the isoleucine side chain, achieving high coupling efficiency can be challenging.[1]
| Protecting Group Strategy | Average Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Key Considerations |
| O-Benzyl-L-isoleucine (as C-terminal ester) | Not directly applicable (protects C-terminus) | Dependent on the N-α-protecting group used for subsequent couplings | Dependent on the overall synthetic strategy | Benzyl esters are stable to mildly acidic and basic conditions, offering flexibility.[2] Cleavage is typically achieved by catalytic hydrogenation.[3] |
| Boc-L-isoleucine (N-α-protection) | 97-99%[1] | 75-85%[1] | 60-75%[1] | Deprotection requires moderately strong acid (e.g., TFA).[4] In situ neutralization protocols can enhance coupling efficiency.[5] |
| Fmoc-L-isoleucine (N-α-protection) | 98-99.5%[1] | 80-90%[1] | 65-80%[1] | Deprotection is achieved under mild basic conditions (e.g., piperidine), offering orthogonality with acid-labile side-chain protecting groups.[4] |
| Z-L-isoleucine (N-α-protection) | Generally high, but can be slower than with other protecting groups | Dependent on coupling and deprotection efficiency | Dependent on synthetic strategy | The Z-group is removed by catalytic hydrogenation, which is a mild deprotection method.[6] |
Note: The data presented in this table are illustrative and based on general observations reported in the literature. Actual results will vary significantly based on the specific peptide sequence, resin, coupling reagents, and experimental conditions used.
Experimental Protocols
Detailed methodologies for the incorporation of each type of protected L-isoleucine are provided below.
Experimental Workflow for Peptide Synthesis
The general workflow for solid-phase peptide synthesis (SPPS) involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid support (resin).
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Use of O-Benzyl-L-isoleucine in Solution-Phase Synthesis (Di-peptide example)
This protocol outlines the synthesis of a dipeptide using Z-protected Alanine and L-isoleucine benzyl ester.
1. Neutralization of L-Isoleucine Benzyl Ester Hydrochloride:
-
Suspend L-Isoleucine benzyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (TEA) or N-methylmorpholine (NMM) (1 equivalent) dropwise while stirring.
-
Stir for 20 minutes at 0°C to obtain the free amine.
2. Coupling Reaction:
-
In a separate flask, dissolve Z-L-Alanine (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
To this solution, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir for 15 minutes at 0°C.
-
Add the neutralized L-isoleucine benzyl ester solution from step 1 to this mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the organic layer successively with 1M HCl, water, 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.
-
Purify the dipeptide by recrystallization or column chromatography.
4. Deprotection of the Benzyl Ester:
-
Dissolve the purified dipeptide in methanol.
-
Add 10% Palladium on carbon (Pd/C) (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite® to remove the catalyst and evaporate the solvent to yield the dipeptide with a free C-terminal carboxylic acid.
Protocol 2: Incorporation of Boc-L-isoleucine in SPPS
1. Resin Preparation:
-
Swell the Merrifield or PAM resin in DCM for 1-2 hours.
2. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[7]
-
Wash the resin with DCM, isopropanol, and then DCM.
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.[8]
3. Coupling:
-
Dissolve Boc-L-isoleucine (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
4. Final Cleavage:
-
After the final coupling and Boc deprotection, treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour in the presence of a scavenger such as anisole.[9]
Protocol 3: Incorporation of Fmoc-L-isoleucine in SPPS
1. Resin Preparation:
-
Swell Wang or Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.[10]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes.[10][11]
-
Wash the resin thoroughly with DMF.
3. Coupling:
-
Dissolve Fmoc-L-isoleucine (3 equivalents), HCTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
4. Final Cleavage:
-
After the final coupling and Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[8]
Protocol 4: Incorporation of Z-L-isoleucine in Solution-Phase Synthesis
The protocol for incorporating Z-L-isoleucine is similar to that of other N-protected amino acids in solution-phase synthesis, as described in Protocol 1 for Z-L-Alanine. The key difference lies in the deprotection step.
Z-Group Deprotection (Hydrogenolysis):
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or THF.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
The reaction is typically complete within 2-16 hours and can be monitored by TLC.[6]
-
Upon completion, the catalyst is removed by filtration through Celite®.
Racemization in Isoleucine Coupling
Racemization at the α-carbon of the activated amino acid is a critical side reaction in peptide synthesis. N-carbamate protected amino acids, such as Boc, Fmoc, and Z derivatives, are generally less prone to racemization than N-acyl protected amino acids because they are less likely to form the racemization-prone oxazolone intermediate.[12] However, the steric hindrance of isoleucine can necessitate longer coupling times or more forceful activation, which can increase the risk of racemization regardless of the protecting group. The use of additives like HOBt or Oxyma Pure is crucial to suppress racemization.[13]
L-Isoleucine in Signaling Pathways
Beyond its role as a building block of proteins, L-isoleucine is an essential amino acid that also functions as a signaling molecule. It is one of the three branched-chain amino acids (BCAAs) that play a crucial role in metabolism.
One of the key signaling pathways regulated by isoleucine is the mTOR (mammalian target of rapamycin) pathway . mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, motility, survival, protein synthesis, and transcription. Isoleucine, along with other BCAAs, can activate the mTORC1 complex, which in turn phosphorylates downstream effectors like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.
Caption: The role of L-Isoleucine in the activation of the mTOR signaling pathway.
Conclusion
The choice of protecting group for L-isoleucine is a critical decision in peptide synthesis that must be tailored to the specific requirements of the target peptide and the overall synthetic strategy.
-
O-Benzyl-L-isoleucine is an effective choice for C-terminal protection, particularly in solution-phase synthesis, offering stability and clean deprotection via hydrogenation.
-
Boc-L-isoleucine is a cornerstone of the Boc/Bzl strategy, which can be advantageous for the synthesis of hydrophobic peptides. However, it requires the use of strong acids for deprotection and final cleavage.
-
Fmoc-L-isoleucine is the standard for modern SPPS due to the mild, base-labile deprotection conditions that allow for an orthogonal protection scheme. This is generally the preferred method for synthesizing a wide range of peptides, including those with sensitive residues.
-
Z-L-isoleucine remains a valuable option, especially in solution-phase synthesis, due to its stability and the mild hydrogenolytic conditions required for its removal.
For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each of these protected L-isoleucine derivatives is essential for the efficient and successful synthesis of high-purity peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Tosylate and Hydrochloride Salts of Amino Acid Esters for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact the drug's performance and manufacturability. This guide provides an objective comparison of two common salt forms for amino acid esters: tosylate and hydrochloride salts, supported by experimental data and detailed methodologies.
Amino acid esters are a vital class of compounds in medicinal chemistry, often used as prodrugs to enhance the bioavailability of parent drug molecules. The choice between a tosylate (a salt of p-toluenesulfonic acid) and a hydrochloride (a salt of hydrochloric acid) counter-ion can profoundly influence key physicochemical properties such as solubility, stability, hygroscopicity, and crystallinity.[1]
Executive Summary of Comparative Properties
| Property | Tosylate Salt | Hydrochloride Salt | Key Considerations for Amino Acid Esters |
| Aqueous Solubility | Generally good, can be high.[2][3] | Typically high.[4][5] | Dependent on the specific amino acid ester. Hydrochloride salts are widely used to improve the solubility of amino acid esters.[5] |
| Stability | Often exhibit good solid-state stability.[2] | Generally stable, but can be susceptible to hydrolysis.[5] The ester linkage in amino acid esters is prone to hydrolysis, and the choice of salt can influence this stability. | |
| Hygroscopicity | Can range from non-hygroscopic to slightly hygroscopic.[2][3] | Frequently hygroscopic.[1] | High hygroscopicity can lead to handling and stability issues during manufacturing and storage. |
| Crystallinity | Often form highly crystalline solids.[2] | Can be crystalline, but may also form amorphous solids or have multiple polymorphic forms. | A stable crystalline form is generally preferred for consistent manufacturing and performance.[1] |
| Corrosiveness | Less corrosive. | Can be corrosive to manufacturing equipment, especially at low pH.[6] | A significant factor in large-scale manufacturing. |
| Common-Ion Effect | Less likely to be an issue in physiological fluids. | Can exhibit reduced solubility in gastric fluid due to the presence of chloride ions. | This can impact the in vivo dissolution and absorption of the drug. |
In-Depth Physicochemical Comparison
Solubility
A primary reason for salt formation is to enhance the aqueous solubility of a drug substance.[7] Both tosylate and hydrochloride salts are generally effective in this regard for amino acid esters.
-
Hydrochloride salts are widely recognized for their ability to significantly increase the water solubility of parent compounds, including amino acid esters.[4][5] This is a key reason for their frequent use in pharmaceutical formulations.
-
Tosylate salts also often demonstrate high aqueous solubility.[2][3] In some cases, sulfonic acid salts like tosylates and mesylates have been shown to provide higher solubility compared to other salt forms.[6]
It is crucial to determine the pH-solubility profile for each salt form, as the solubility can be pH-dependent.
Stability
The stability of the salt form, both in the solid state and in solution, is paramount for ensuring the drug's shelf-life and therapeutic efficacy. For amino acid esters, the ester linkage is a potential site for hydrolysis.
-
Tosylate salts are often associated with good solid-state stability, which is beneficial for storage and handling.[2]
-
Hydrochloride salts of amino acid esters are also generally stable; however, their hygroscopic nature can sometimes lead to increased water uptake, which may accelerate the hydrolysis of the ester.[5] Stability-indicating assays are essential to evaluate the degradation pathways and kinetics for each salt form.[8]
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the air, can present significant challenges in pharmaceutical development, affecting flowability, compaction, and chemical stability.
-
Tosylate salts have been reported to be only slightly hygroscopic in some instances, making them advantageous for formulation and manufacturing.[2][3]
-
Hydrochloride salts are frequently reported to be hygroscopic.[1] This property needs to be carefully managed through controlled storage conditions and appropriate packaging.
Crystallinity
A stable and well-defined crystalline form is highly desirable for an API to ensure batch-to-batch consistency and predictable physicochemical properties.
-
Tosylate salts often exhibit a strong tendency to crystallize, forming well-defined, stable crystalline lattices.[2]
-
Hydrochloride salts can also be crystalline, but they may also exist in multiple polymorphic forms or as amorphous solids, which can have different properties and may convert from one form to another under different conditions.
Experimental Protocols
To aid researchers in their salt selection studies, detailed methodologies for key experiments are provided below.
Salt Formation Protocols
1. Preparation of Amino Acid Ester Hydrochloride Salt [4]
-
Objective: To synthesize the hydrochloride salt of an amino acid ester.
-
Procedure:
-
Suspend the desired amino acid (1 equivalent) in an appropriate alcohol (e.g., methanol, ethanol).
-
Slowly add thionyl chloride (1.1-1.5 equivalents) to the cooled suspension (0-5 °C) with stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting solid is the amino acid ester hydrochloride salt, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
2. Preparation of Amino Acid Ester Tosylate Salt [9]
-
Objective: To synthesize the tosylate salt of an amino acid ester.
-
Procedure:
-
Suspend the amino acid (1 equivalent) and p-toluenesulfonic acid monohydrate (1.05 equivalents) in a suitable solvent (e.g., toluene).
-
Add the corresponding alcohol (e.g., benzyl alcohol, 3-5 equivalents).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction by TLC until the starting amino acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Add an anti-solvent (e.g., diethyl ether) to precipitate the amino acid ester tosylate salt.
-
Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.
-
Physicochemical Characterization Protocols
1. Aqueous Solubility Determination (Shake-Flask Method) [10]
-
Objective: To determine the equilibrium solubility of the salt forms in aqueous media.
-
Procedure:
-
Add an excess amount of the salt to a known volume of purified water or a specific buffer solution (e.g., pH 1.2, 4.5, 6.8) in a sealed vial.[11]
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge or filter the samples to separate the undissolved solid.
-
Analyze the concentration of the dissolved salt in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Perform the experiment in triplicate for each salt and at each pH.
-
2. Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS) [12][13]
-
Objective: To evaluate the moisture sorption and desorption characteristics of the salt forms.
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the salt in the DVS instrument.
-
Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved.
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and record the weight change at each step until equilibrium is reached.
-
Subsequently, decrease the RH in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.
-
Plot the percentage change in mass against the RH to generate the sorption-desorption profile.
-
3. Crystallinity Analysis (Powder X-Ray Diffraction - PXRD) [14][15]
-
Objective: To assess the crystalline nature and identify the polymorphic form of the salt.
-
Procedure:
-
Gently grind the salt sample to a fine powder.
-
Mount the powdered sample on a sample holder.
-
Place the sample holder in the PXRD instrument.
-
Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
The resulting diffraction pattern, with sharp peaks for crystalline materials and a broad halo for amorphous materials, is recorded and analyzed.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the salt formation process and a typical workflow for salt selection.
Caption: General Salt Formation Process.
Caption: Salt Selection Workflow.
Conclusion
The choice between a tosylate and a hydrochloride salt for an amino acid ester is a multifaceted decision that requires careful consideration of various physicochemical properties. While hydrochloride salts are a common and effective choice for enhancing solubility, they can present challenges related to hygroscopicity and the common-ion effect. Tosylate salts, on the other hand, may offer advantages in terms of crystallinity, stability, and lower hygroscopicity.
Ultimately, the optimal salt form is API-dependent, and a thorough, data-driven salt screening and selection process is essential. By employing the experimental protocols outlined in this guide, researchers can generate the necessary comparative data to make an informed decision, thereby de-risking the drug development process and increasing the likelihood of a successful and robust drug product.
References
- 1. pharmtech.com [pharmtech.com]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. who.int [who.int]
- 12. pubs.acs.org [pubs.acs.org]
- 13. particletechlabs.com [particletechlabs.com]
- 14. www2.latech.edu [www2.latech.edu]
- 15. Mineral composition, crystallinity and dielectric evaluation of Bamboo Salt, Himalaya Salt, and Ba’kelalan salt content - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of O-Benzyl-L-isoleucine toluene-p-sulphonate and Alternative Protected Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for O-Benzyl-L-isoleucine toluene-p-sulphonate, a common protecting group strategy for the carboxylic acid functionality of the amino acid L-isoleucine. Due to the limited availability of a complete public dataset for this compound, this guide leverages available data and supplements it with a detailed comparison to alternative protective group strategies, namely N-tert-butoxycarbonyl (Boc) protected L-isoleucine (Boc-L-isoleucine) and L-isoleucine tert-butyl ester hydrochloride. This comparison offers valuable insights into the characterization of these crucial building blocks in peptide synthesis and drug discovery.
Spectroscopic Data Comparison
The following tables summarize the available and representative spectroscopic data for this compound and its alternatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton Assignment | This compound | Boc-L-isoleucine (in CDCl₃)[1] | L-isoleucine tert-butyl ester hydrochloride |
| Isoleucine Moiety | |||
| α-H | Data not available | 4.30 (dd, J=8.9, 4.6 Hz) | Data not available |
| β-H | Data not available | 1.83-1.99 (m) | Data not available |
| γ-CH₂ | Data not available | 1.15-1.29 (m), 1.46-1.54 (m, overlapped) | Data not available |
| γ'-CH₃ | Data not available | 0.98 (d, J=7.0 Hz) | Data not available |
| δ-CH₃ | Data not available | 0.94 (t, J=7.3 Hz) | Data not available |
| NH | Data not available | 5.02 (d, J=8.9 Hz) | Data not available |
| Protecting Group | |||
| Benzyl CH₂ | Data not available | N/A | N/A |
| Benzyl Ar-H | Data not available | N/A | N/A |
| Boc (CH₃)₃ | N/A | 1.46 (s) | N/A |
| tert-Butyl (CH₃)₃ | N/A | N/A | Data not available |
| Counter-ion | |||
| Tosyl Ar-H | Data not available | N/A | N/A |
| Tosyl CH₃ | Data not available | N/A | N/A |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Assignment | This compound | Boc-L-isoleucine (in CDCl₃) | L-isoleucine tert-butyl ester hydrochloride |
| Isoleucine Moiety | |||
| C=O (Carboxyl) | Data not available | 177.2 | Data not available |
| α-C | Data not available | 58.0 | Data not available |
| β-C | Data not available | 37.9 | Data not available |
| γ-C | Data not available | 25.0 | Data not available |
| γ'-C | Data not available | 15.7 | Data not available |
| δ-C | Data not available | 11.8 | Data not available |
| Protecting Group | |||
| Benzyl CH₂ | Data not available | N/A | N/A |
| Benzyl Ar-C | Data not available | N/A | N/A |
| Boc C=O | N/A | 155.9 | N/A |
| Boc C(CH₃)₃ | N/A | 80.2 | N/A |
| Boc C(CH₃)₃ | N/A | 28.5 | N/A |
| tert-Butyl C(CH₃)₃ | N/A | N/A | Data not available |
| tert-Butyl C(CH₃)₃ | N/A | N/A | Data not available |
| Counter-ion | |||
| Tosyl Ar-C | Data not available | N/A | N/A |
| Tosyl CH₃ | Data not available | N/A | N/A |
Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Functional Group | This compound | Boc-L-isoleucine | L-isoleucine tert-butyl ester hydrochloride |
| N-H Stretch | Data not available | ~3300-3400 | Data not available |
| C-H Stretch (Aliphatic) | Data not available | ~2870-2970 | Data not available |
| C=O Stretch (Ester) | Data not available | N/A | Data not available |
| C=O Stretch (Carboxylic Acid) | N/A | ~1710 | N/A |
| C=O Stretch (Urethane) | N/A | ~1690 | N/A |
| S=O Stretch (Sulfonate) | Data not available | N/A | N/A |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound | Boc-L-isoleucine | L-isoleucine tert-butyl ester hydrochloride |
| [M+H]⁺ or Molecular Ion | Data not available | 232.15 (as [M+H]⁺) | 188.16 (as [M+H]⁺ for free ester) |
| Notes | The molecular weight of the salt is 393.5 g/mol .[2] | Molecular Weight: 231.29 g/mol . | Molecular Weight of the salt: 223.74 g/mol .[3][4] |
Experimental Protocols
Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts (General Procedure)
A general method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts involves the Fischer-Speier esterification.[5] A mixture of the desired L-amino acid, a slight molar excess of p-toluenesulfonic acid monohydrate, and benzyl alcohol in a suitable solvent (such as toluene or cyclohexane) is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by a suitable technique like thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of a non-polar solvent like diethyl ether. The resulting solid is then collected by filtration, washed with the non-polar solvent, and dried under vacuum.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of protected amino acids is as follows[1]:
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required to achieve adequate signal intensity.
-
Data Processing: The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
A typical procedure for obtaining an IR spectrum of a solid sample is:
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, for some instruments, a small amount of the solid can be placed directly on a diamond ATR (Attenuated Total Reflectance) crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum is recorded first, followed by the spectrum of the sample. The instrument's software automatically subtracts the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Acquisition: The sample solution is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Visualizations
Caption: Workflow for the synthesis and spectroscopic characterization of protected L-isoleucine derivatives.
References
A Comparative Study of Benzyl Protecting Group Strategies in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. The benzyl (Bn) group, employed as a benzyl ether, is a cornerstone for the protection of hydroxyl functionalities due to its inherent stability and diverse deprotection pathways. This guide offers an objective comparison of various benzyl protecting group strategies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal approach for their synthetic endeavors.
Performance Comparison: Quantitative Data
The efficacy of a protecting group strategy is quantitatively assessed by the yields of both the protection and deprotection steps, along with the reaction conditions. The following tables summarize representative data for common benzyl and substituted benzyl protecting groups. It is important to note that yields are substrate-dependent, and the provided data serves for illustrative comparison.
Table 1: Comparison of Benzyl and Substituted Benzyl Ether Protecting Groups
| Protecting Group | Structure | Common Protection Reagents & Conditions | Typical Protection Yield (%) | Common Deprotection Reagents & Conditions | Typical Deprotection Yield (%) | Key Advantages & Disadvantages |
| Benzyl (Bn) | R-O-CH₂Ph | NaH, BnBr, DMF, 0°C to rt[1][2] | 90-99 | H₂, Pd/C, MeOH or EtOAc[3][4] | 95-100 | Advantages: High stability to a wide range of reagents.[2] Disadvantages: Deprotection conditions can reduce other functional groups (alkenes, alkynes, Cbz).[1] |
| p-Methoxybenzyl (PMB) | R-O-CH₂-C₆H₄-OCH₃ | NaH, PMBCl, DMF, 0°C to rt | 85-95 | DDQ, CH₂Cl₂/H₂O[5][6] | 90-97 | Advantages: Can be removed under mild oxidative conditions, orthogonal to Bn.[5][6] Disadvantages: More acid-labile than Bn. |
| 2-Nitrobenzyl (o-NBn) | R-O-CH₂-C₆H₄-NO₂ | NaH, o-NBnBr, DMF | 80-90 | UV light (e.g., 350 nm)[5] | 70-85 | Advantages: Photolabile deprotection allows for spatially and temporally controlled removal.[5] Disadvantages: Lower yields, potential for side reactions. |
| 3,4-Dimethoxybenzyl (DMPM) | R-O-CH₂-C₆H₃-(OCH₃)₂ | NaH, DMPMCl, DMF | 85-95 | DDQ, CH₂Cl₂/H₂O | 90-98 | Advantages: More readily cleaved by oxidation than PMB.[7] Disadvantages: Increased acid sensitivity. |
Table 2: Orthogonality of Benzyl Ethers with Other Common Hydroxyl Protecting Groups
| Protecting Group | Stable to Bn Deprotection (H₂/Pd/C)? | Stable to PMB Deprotection (DDQ)? | Comments |
| Silyl Ethers (TBDMS, TIPS) | Yes | Yes | Silyl ethers are typically removed with fluoride ions (e.g., TBAF).[8] |
| Acetal/Ketal (e.g., MOM, THP) | Yes | Yes | These are acid-labile protecting groups.[9] |
| Esters (e.g., Acetate, Benzoate) | Yes | Yes | Esters are removed under basic conditions (hydrolysis).[6] |
| Allyl Ether | No (can be reduced) | Yes | Allyl ethers are typically removed with a Pd(0) catalyst.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of a primary alcohol with a benzyl group and its subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol with Benzyl Ether
A general procedure for the benzylation of an alcohol using sodium hydride is as follows: To a solution of the alcohol (1 equivalent) in anhydrous dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 1.2 equivalents) is added portion-wise.[1] The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction is cooled back to 0°C, and benzyl bromide (BnBr, 1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This is the most common and often cleanest method for benzyl ether deprotection.[10]
-
Preparation: In a round-bottom flask, dissolve the benzyl-protected alcohol (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate (to a concentration of approximately 0.1 M).[10]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[10]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[10]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
Protocol 3: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether
-
Procedure: To a solution of the PMB-protected compound (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1) at 0°C, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.3 equivalents) is added slowly as a solid. The reaction is warmed to room temperature and stirred for 1 hour. The crude mixture is then directly loaded onto a silica gel column. Elution with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) yields the deprotected alcohol. A reported yield for this procedure is 97%.[6]
Visualizing Protecting Group Strategies
The selection of a protecting group strategy is a critical decision in the planning of a synthetic route. The following diagrams illustrate the logical workflows and chemical transformations involved.
Caption: General workflow for the protection of an alcohol as a benzyl ether and its subsequent deprotection via catalytic hydrogenolysis.
Caption: An orthogonal protecting group strategy using Benzyl (Bn) and p-Methoxybenzyl (PMB) ethers to allow for selective deprotection and modification.[7][11]
The strategic implementation of benzyl and substituted benzyl protecting groups is a powerful tool in modern organic synthesis. By understanding their respective stabilities, conditions for application and removal, and their orthogonality with other protecting groups, researchers can devise more efficient and elegant synthetic routes to complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. benchchem.com [benchchem.com]
- 11. Protective Groups [organic-chemistry.org]
A Comparative Guide to the Synthesis and Validation of Enantiopure Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiopure amino acid esters is a critical step in the development of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these building blocks profoundly influences the biological activity and safety of the final products. This guide provides an objective comparison of common synthetic methods for obtaining enantiopure amino acid esters, supported by experimental data. Detailed protocols for key synthetic and analytical procedures are also presented to facilitate their practical application in the laboratory.
Comparison of Synthesis Methods
The selection of a synthetic strategy for enantiopure amino acid esters depends on several factors, including substrate scope, desired enantioselectivity, scalability, and the availability of reagents and equipment. Here, we compare three prominent methods: Enzymatic Reductive Amination, Lipase-Catalyzed Kinetic Resolution, and Asymmetric Synthesis using Chiral Auxiliaries.
| Method | Principle | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Enzymatic Reductive Amination (Imine Reductase) | Asymmetric reduction of an imine formed from an α-keto ester and an amine, catalyzed by an imine reductase (IRED). | 53 - 99[1] | 98 - >99 (for R-selective IREDs)[1] | High enantioselectivity, mild reaction conditions, environmentally friendly (biocatalytic). | Substrate scope can be limited by the specific enzyme; enzyme and cofactor (e.g., NADPH) costs. |
| Lipase-Catalyzed Kinetic Resolution | Enantioselective acylation or hydrolysis of a racemic amino acid ester, catalyzed by a lipase. One enantiomer reacts faster, leaving the other enriched. | ~50 (for each enantiomer) | >99 | Broad substrate applicability, commercially available and robust enzymes, can produce both enantiomers. | Theoretical maximum yield for a single enantiomer is 50%; requires separation of the product from the unreacted starting material. |
| Asymmetric Synthesis (Chiral Auxiliary) | Covalent attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation, followed by removal of the auxiliary. | Good to excellent | Good to excellent | High diastereoselectivity, well-established and predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary, which can be costly and reduce overall yield. |
Experimental Protocols
Enzymatic Synthesis: Imine Reductase-Catalyzed Reductive Amination
This protocol describes the synthesis of an N-substituted α-amino ester from an α-keto ester using an imine reductase.
Materials:
-
α-keto ester (e.g., ethyl 2-oxo-4-phenylbutyrate)
-
Amine (e.g., propargylamine)
-
E. coli whole cells expressing a suitable Imine Reductase (IRED)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NADP+
-
D-Glucose
-
Dimethyl sulfoxide (DMSO)
-
Sodium phosphate buffer (100 mM, pH 7.5)
-
Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing the α-keto ester (50 mM), amine (100 mM), E. coli cells expressing IRED (50 mg/mL), GDH (6 U/mL), NADP+ (0.4 mM), D-glucose (125 mM), and DMSO (10% v/v) in sodium phosphate buffer.[1][2]
-
Incubation: Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 20 hours.[1][2]
-
Workup:
-
Centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the enantiopure amino acid ester.
Validation of Enantiopurity: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for determining the enantiomeric excess of a synthesized amino acid ester using chiral HPLC.
Materials:
-
Synthesized amino acid ester sample
-
Derivatizing agent (e.g., 4-nitro-7-chloro-1,2,3-benzoxadiazole, NBD-Cl)[3][4]
-
Triethylamine or sodium bicarbonate
-
Organic solvent (e.g., DMF or ethanol)
-
HPLC grade solvents for mobile phase (e.g., hexane, 2-propanol)
-
Chiral HPLC column (e.g., polysaccharide-based Chiralpak IA or AD-H)[3][4]
-
HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak IA or AD-H.[3][4]
-
Mobile Phase: An isocratic mixture of hexane and an alcohol (e.g., 2-propanol), with the exact ratio optimized for the specific analyte.[4]
-
Flow Rate: Typically 1 mL/min.[4]
-
Detection: UV or fluorescence detection, depending on the derivative. For NBD derivatives, fluorescence detection (excitation ~470 nm, emission ~530 nm) is highly sensitive.[4]
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
References
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Isoleucine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing sterically hindered amino acids like isoleucine presents unique challenges. The choice between solution-phase and solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of these two methodologies for the synthesis of isoleucine-containing peptides, supported by experimental protocols and performance data.
Introduction to Synthesis Strategies
Solution-Phase Peptide Synthesis (SPPS): This classical approach involves the sequential coupling of amino acids in a homogeneous solution.[1] Intermediates are isolated and purified after each step, offering a high degree of control over the reaction.[2] While it can be labor-intensive, solution-phase synthesis is highly scalable and can be more cost-effective for the large-scale production of short peptides.[3]
Solid-Phase Peptide Synthesis (SPPS): Pioneered by Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][5] This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps.[6][7] SPPS is readily automated and is the dominant method for laboratory-scale synthesis and the production of long peptides.[8][9]
The Challenge of Isoleucine
Isoleucine's β-branched side chain presents significant steric hindrance, which can impede the formation of the peptide bond.[10] This can lead to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences, which are challenging to separate from the desired peptide.[10] To overcome this, optimized coupling protocols, including the use of highly efficient coupling reagents and potentially longer reaction times or double coupling, are often necessary.[4]
Comparative Performance Data
The following table provides an illustrative comparison of the performance of solution-phase and solid-phase synthesis for a model isoleucine-containing dipeptide, Isoleucyl-phenylalanine (Ile-Phe). The data is compiled from typical outcomes and may vary based on the specific peptide sequence, coupling reagents, and experimental conditions.
| Parameter | Solution-Phase Synthesis (Ile-Phe) | Solid-Phase Synthesis (Fmoc-Ile-Phe-Resin) |
| Average Coupling Efficiency | >98% (for dipeptide) | 98-99.5% |
| Crude Peptide Purity | ~90-95% | 80-90% |
| Overall Yield | ~70-85% | 65-80% |
| Synthesis Time | Days | Hours to Days |
| Scalability | High (grams to kilograms) | Moderate (milligrams to grams) |
| Purification | Required at each step | Minimal until final cleavage |
| Automation Potential | Low | High |
Experimental Protocols
Solution-Phase Synthesis of Isoleucyl-phenylalanine (Ile-Phe)
This protocol utilizes the Boc/Bzl protection strategy and a carbodiimide coupling agent.[11]
Materials:
-
Boc-Ile-OH
-
H-Phe-OMe·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)[12]
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (NaOH)
-
Methanol
Procedure:
-
Coupling: Dissolve Boc-Ile-OH (1 eq.), H-Phe-OMe·HCl (1 eq.), and HOBt (1 eq.) in DCM. Cool the solution to 0°C. Add NMM (1 eq.) to neutralize the hydrochloride. Add a solution of DCC (1.1 eq.) in DCM dropwise. Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Filter the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to obtain the protected dipeptide, Boc-Ile-Phe-OMe.
-
C-terminal Deprotection (Saponification): Dissolve the protected dipeptide in a mixture of methanol and water. Add 1N NaOH (1.1 eq.) and stir until the reaction is complete.
-
N-terminal Deprotection (Acidolysis): Neutralize the reaction mixture with 1N HCl. Evaporate the methanol. Dissolve the resulting product in a solution of 50% TFA in DCM and stir for 30 minutes at room temperature.
-
Purification: Evaporate the solvent to yield crude Ile-Phe. Purify by recrystallization or preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[11]
Solid-Phase Synthesis of Isoleucyl-phenylalanine (Ile-Phe)
This protocol utilizes the Fmoc/tBu strategy on a pre-loaded Phenylalanine resin.[4]
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Ile-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Isoleucine: In a separate vial, pre-activate Fmoc-Ile-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM. A Kaiser test can be performed to confirm complete coupling.
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as in step 2.
-
Cleavage and Deprotection: Wash the resin with DMF and DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.
-
Purification: Purify the crude Ile-Phe by preparative RP-HPLC.
Workflow Diagrams
Caption: Workflow for Solution-Phase Peptide Synthesis.
References
- 1. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pharmaoffer.com [pharmaoffer.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
A Comparative Guide to the NMR Characterization of O-Benzyl-L-isoleucine toluene-p-sulphonate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of O-Benzyl-L-isoleucine toluene-p-sulphonate, a key building block in peptide synthesis, with its common alternatives. By presenting predicted and experimental data, detailed protocols, and structural visualizations, this document serves as a practical resource for the identification, purity assessment, and structural elucidation of these critical reagents.
Characterization of this compound
This compound, also known as L-Isoleucine benzyl ester p-toluenesulfonate salt, is a white crystalline powder widely utilized in the synthesis of peptides and other pharmaceutical compounds. Its benzyl ester serves as a protective group for the carboxylic acid functionality of L-isoleucine, preventing unwanted reactions during peptide coupling. The tosylate salt form enhances the compound's stability and handling properties.
Below is a summary of its key chemical properties:
| Property | Value |
| CAS Number | 16652-75-8[1] |
| Molecular Formula | C20H27NO5S[2][3] |
| Molecular Weight | 393.5 g/mol [2][3] |
Structural Representation
References
A Researcher's Guide to Assessing the Biocompatibility of Synthesized Peptide Intermediates
For researchers, scientists, and drug development professionals, ensuring the biocompatibility of synthesized peptide intermediates is a critical step in the therapeutic development pipeline. This guide provides a comparative overview of essential biocompatibility assays, detailed experimental protocols, and visual representations of key biological pathways to aid in the objective assessment of your peptide candidates.
The journey of a peptide from a laboratory synthesis to a clinical candidate is paved with rigorous testing, with biocompatibility assessment being a cornerstone of this process. A thorough evaluation of how a peptide intermediate interacts with biological systems is paramount to de-risk its development and ensure its safety and efficacy. This guide focuses on three key areas of in vitro and in vivo biocompatibility testing: cytotoxicity, immunogenicity, and hemolysis.
Comparative Analysis of Biocompatibility Assays
To facilitate a clear comparison between different peptide intermediates, the following tables summarize key quantitative data from a suite of standard biocompatibility assays. These tables are designed to provide an at-a-glance understanding of the performance of hypothetical peptide intermediates (Peptide A, Peptide B, and a Control Peptide) across various toxicological and immunological endpoints.
Table 1: In Vitro Cytotoxicity Data
| Assay | Endpoint | Peptide A | Peptide B | Control Peptide |
| MTT Assay | IC50 (µM) | 75 | 150 | > 500 |
| LDH Assay | % Cytotoxicity at 100 µM | 25% | 12% | < 5% |
| Apoptosis Assay | % Caspase-3/7 Positive Cells at 100 µM | 40% | 15% | < 5% |
IC50: Half-maximal inhibitory concentration. A lower IC50 indicates higher cytotoxicity. % Cytotoxicity: Percentage of lactate dehydrogenase release compared to a positive control. % Caspase-3/7 Positive Cells: Percentage of cells undergoing apoptosis.
Table 2: In Vitro Immunogenicity Data
| Assay | Endpoint | Peptide A | Peptide B | Control Peptide |
| Cytokine Release (PBMCs) | IL-6 (pg/mL) at 50 µM | 800 | 250 | < 100 |
| Cytokine Release (PBMCs) | TNF-α (pg/mL) at 50 µM | 1200 | 400 | < 150 |
IL-6 and TNF-α: Pro-inflammatory cytokines. Higher levels indicate a stronger inflammatory response.
Table 3: Hemolytic Activity
| Assay | Endpoint | Peptide A | Peptide B | Control Peptide |
| Hemolysis Assay | % Hemolysis at 100 µM | 15% | 3% | < 1% |
% Hemolysis: Percentage of red blood cell lysis compared to a positive control.
Table 4: In Vivo Acute Toxicity
| Assay | Endpoint | Peptide A | Peptide B | Control Peptide |
| Acute Toxicity (Mouse Model) | LD50 (mg/kg) | 150 | 300 | > 500 |
LD50: Lethal dose for 50% of the test population. A lower LD50 indicates higher toxicity.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable biocompatibility data. The following sections provide methodologies for the key assays cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Peptide Treatment: Prepare serial dilutions of the peptide intermediates in complete cell culture medium. Replace the existing medium with 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.[1]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating cells with a lysis buffer (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a cofactor). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Caspase-3/7 Apoptosis Assay
Principle: This fluorescence-based assay detects the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway. A non-fluorescent substrate containing the DEVD peptide sequence is cleaved by active caspases, releasing a fluorescent dye that binds to DNA and emits a green signal.[2][3]
Methodology:
-
Cell Seeding and Treatment: Plate cells on glass-bottom dishes or in a 96-well black-walled plate and treat with peptide intermediates as described previously. Include a positive control for apoptosis (e.g., staurosporine).
-
Caspase-3/7 Reagent Addition: Add the Caspase-3/7 reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) to each well at the recommended concentration (typically 2-5 µM) and incubate for 30-60 minutes at 37°C.
-
Nuclear Staining (Optional): A counterstain for the nucleus, such as Hoechst 33342, can be added to visualize all cells.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters (e.g., FITC for the caspase signal and DAPI for the nuclear stain). Apoptotic cells will exhibit bright green fluorescent nuclei.
-
Quantification (Flow Cytometry): For quantitative analysis, cells can be treated in suspension, stained with the caspase-3/7 reagent, and analyzed by flow cytometry to determine the percentage of apoptotic cells.
Cytokine Release Assay (ELISA)
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the secretion of specific cytokines, such as IL-6 and TNF-α, from immune cells in response to the peptide intermediates.[4][5][6][7][8]
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding and Stimulation: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL. Add the peptide intermediates at various concentrations. Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA Procedure: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-6 and TNF-α in the samples.
Hemolysis Assay
Principle: This assay assesses the ability of a peptide to lyse red blood cells (RBCs) by measuring the release of hemoglobin into the supernatant.
Methodology:
-
RBC Preparation: Obtain fresh whole blood (e.g., human, rabbit) containing an anticoagulant. Centrifuge to pellet the RBCs and wash them three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the peptide intermediates in PBS.
-
Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of each peptide dilution. Include a negative control (PBS) and a positive control for 100% hemolysis (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
In Vivo Acute Toxicity Study (LD50 Determination)
Principle: This study aims to determine the median lethal dose (LD50) of a peptide intermediate, which is the dose that causes mortality in 50% of the test animals. Various methods, such as the up-and-down procedure, are used to minimize the number of animals required.[9][10][11][12][13]
Methodology (Up-and-Down Procedure - a simplified example):
-
Animal Model: Use a suitable animal model, such as mice or rats, of a specific strain and sex.
-
Dose Selection: Start with a dose estimated to be just below the expected LD50.
-
Dosing: Administer the peptide to a single animal via a relevant route (e.g., intravenous, intraperitoneal).
-
Observation: Observe the animal for a defined period (e.g., 48 hours) for signs of toxicity and mortality.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., increased by a factor of 1.5).
-
If the animal dies, the next animal is given a lower dose (e.g., decreased by a factor of 1.5).
-
-
Iteration: Continue this process for a predetermined number of animals (e.g., 5-10).
-
LD50 Calculation: The LD50 is calculated using statistical methods based on the pattern of survival and mortality at the different dose levels.
Visualization of Key Biological Pathways and Workflows
Understanding the underlying biological mechanisms and the experimental process is facilitated by visual diagrams. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway, a general experimental workflow, and a logical decision-making framework.
Caption: Intrinsic apoptosis pathway induced by a peptide intermediate.
Caption: General workflow for assessing peptide biocompatibility.
Caption: Decision-making framework based on biocompatibility data.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. No-Wash Imaging of Apoptosis: CellEvent Caspase 3/7 Green Detection Reagent For Apoptosis | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. bmgrp.com [bmgrp.com]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. S1P-Induced TNF-α and IL-6 Release from PBMCs Exacerbates Lung Cancer-Associated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro production of TNF-alpha, IL-1 beta and IL-6 by mononuclear blood cells of patients with renal cell carcinoma undergoing rIL-2 treatment. Relation between clinical response and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Peptide Drug In Vivo Toxicity - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. fda.gov [fda.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of O-Benzyl-L-isoleucine toluene-p-sulphonate
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant working environment. This document provides a detailed, step-by-step guide for the proper disposal of O-Benzyl-L-isoleucine toluene-p-sulphonate, a compound utilized in industrial and scientific research. Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate care. This substance can cause skin, eye, and respiratory irritation[1].
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[2].
-
Skin Protection: Impervious clothing and protective gloves are essential. Gloves should be inspected before use and disposed of properly after handling[2][3].
-
Respiratory Protection: In areas with dust formation or inadequate ventilation, a full-face respirator should be used[2][4].
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust[2][5].
-
Ensure safety showers and eye wash stations are readily accessible[5].
II. Step-by-Step Disposal Protocol
The primary recommended methods for the disposal of this compound are through a licensed chemical waste disposal company or by controlled incineration. Discharging this chemical into sewer systems or waterways is strictly prohibited[2][6].
Step 1: Waste Collection and Storage
-
Collect waste this compound in its original container or a clearly labeled, compatible waste container.
-
Do not mix with other waste materials to avoid unforeseen chemical reactions[6].
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[2][5]. Keep the container tightly closed[5].
Step 2: Arrange for Professional Disposal
-
Contact a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Step 3: Controlled Incineration (Alternative)
-
If your institution has the appropriate facilities, the material can be disposed of by controlled incineration with flue gas scrubbing[2]. This should only be performed by trained personnel in a licensed facility.
-
Another option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[7].
Step 4: Decontamination of Empty Containers
-
Empty containers should be triple-rinsed with an appropriate solvent (or an equivalent method)[2].
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning[2].
III. Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Keep unnecessary personnel away from the spill area[5].
-
Ensure Ventilation: Maintain adequate ventilation.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so[2]. Avoid allowing the product to enter drains[3][5][6].
-
Clean-up:
IV. Summary of Key Disposal and Safety Data
For quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2] |
| Prohibited Disposal | Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems. | [2] |
| Personal Protective Equipment | Safety goggles, impervious clothing, protective gloves, and respiratory protection as needed. | [2][5] |
| Handling Precautions | Use in a well-ventilated area. Avoid dust formation. | [2][5] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [2][5] |
| Spill Response | Avoid dust formation, prevent entry into drains, collect and arrange for disposal. | [2][5] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
Essential Safety and Logistical Information for Handling O--Benzyl-L-isoleucine toluene-p-sulphonate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical guidance for the handling and disposal of O-Benzyl-L-isoleucine toluene-p-sulphonate. Adherence to these procedures is paramount for ensuring laboratory safety and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not available in detail, information on similar compounds and general laboratory safety standards dictates a cautious approach. The compound is an irritant and should be handled with care to avoid contact with skin and eyes, as well as inhalation.[1] A comprehensive PPE strategy is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A full face shield is recommended if there is a significant risk of splashing. | To protect eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling organic chemicals.[3][4] Ensure gloves are of an appropriate thickness and are inspected for any signs of degradation or puncture before use. Change gloves frequently, especially if contamination is suspected.[3] | To prevent skin contact with the compound. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory.[3][4] It should be kept buttoned to protect skin and personal clothing from potential splashes and contamination. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or its solutions should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[5] | To prevent inhalation of the powdered compound or its aerosols. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and maintain the compound's stability.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Thoroughly review the available supplier-specific Safety Data Sheet (SDS) and any other relevant safety information.[3]
-
Ensure all necessary PPE is available, in good condition, and properly worn.[3]
-
Prepare the designated work area, which should be a clean and uncluttered chemical fume hood.[3]
-
Have spill control materials (e.g., absorbent pads, sand) and designated waste containers readily accessible.[3]
-
-
Handling the Compound:
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of balances.[3] Avoid creating dust.[2]
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Reaction: Keep the reaction vessel covered as much as possible during the experiment to minimize the release of vapors.[3]
-
-
Post-Handling Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all contaminated materials, including gloves, weighing paper, and paper towels, in the designated hazardous waste container.[3]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[6]
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[2][6] Rinse the affected skin area well with plenty of water.[2][6] If skin irritation occurs, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][6] If they feel unwell, seek medical advice.[6]
-
Ingestion: Rinse the mouth with water.[2] Seek medical attention.
-
Spill Cleanup:
-
For small spills, carefully cover with an absorbent material to avoid generating dust and then clean the area.
-
For larger spills, evacuate the area and alert others. Contain the spill using appropriate materials.[5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential for laboratory and environmental safety.
-
Waste Segregation: Segregate waste into solid and liquid streams.[3]
-
Solid Waste: Place all contaminated solid waste, including used gloves, weighing paper, and paper towels, into a clearly labeled hazardous solid waste container.[3]
-
Liquid Waste: Collect all solutions containing the compound in a labeled hazardous liquid waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[6] Do not discard with general laboratory or household waste.[7]
Below is a workflow diagram illustrating the key steps for safely handling this compound.
Caption: Experimental workflow for handling this compound.
References
- 1. L-isoleucine benzyl ester tosylate | C20H27NO5S | CID 14074459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Laboratory Safety Guidelines for Peptides & Chemicals [continentalpeptides.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
